Glucolimnanthin
Description
This compound has been reported in Limnanthes alba with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO10S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |
InChI Key |
RYDIUEJGEAUJAI-OOMJLXHVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
glucolimnanthin m-methoxybenzyl glucosinolate |
Origin of Product |
United States |
Foundational & Exploratory
Glucolimnanthin: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of glucolimnanthin, a glucosinolate found predominantly in the seeds of meadowfoam (Limnanthes alba). The document details its natural distribution, quantitative data, and methodologies for its extraction and analysis, alongside visualizations of its biosynthetic and degradation pathways.
Natural Sources and Distribution
This compound is a characteristic secondary metabolite of plants in the Limnanthes genus, commonly known as meadowfoam. The primary and most commercially significant source of this compound is the seed meal of Limnanthes alba, which remains after the extraction of its unique oil.[1][2][3][4] Several other species within the Limnanthes genus have also been identified as sources of this compound.
Distribution within the Plant:
While the highest concentrations of this compound are found in the seeds, it is also present in other parts of the plant, including the leaves, branches, bark, and roots, albeit at lower concentrations. The concentration in the seed meal of L. alba is consistently reported to be between 2% and 4% by dry weight.[1][3][4][5]
Quantitative Data on this compound Distribution
The following table summarizes the available quantitative data for this compound content in various Limnanthes species and tissues. This data is crucial for researchers targeting the isolation of this compound or studying its physiological roles within the plant.
| Species | Plant Part | Concentration | Reference |
| Limnanthes alba | Seed Meal | 2-4% of dry weight | [1][3][4][5] |
| Limnanthes alba | Seed | 75 µmol/g | [2] |
| Limnanthes alba | Seed | 30 - 204 µmol/g dry weight | [6] |
| Limnanthes montana | Seed | 30 - 204 µmol/g dry weight | [6] |
| Limnanthes gracilis | Seed | 30 - 204 µmol/g dry weight | [6] |
| Limnanthes floccosa | Seed | Contains this compound and glucolepigramin | [6] |
Experimental Protocols
Accurate quantification and isolation of this compound are essential for research and development. The following protocols outline the established methodologies for its extraction and analysis.
Extraction of this compound from Meadowfoam Seed Meal
This protocol is adapted from established methods for glucosinolate extraction.
Materials:
-
Meadowfoam (Limnanthes alba) seed meal
-
70% Methanol (MeOH) in water
-
Deionized water
-
Cross-linked dextran gel (e.g., Sephadex G-25)
-
Aryl sulfatase (from Helix pomatia) solution
-
Sodium acetate buffer (20 mM, pH 5.5)
-
Centrifuge
-
Freeze-dryer
-
Ion-exchange columns
Procedure:
-
Sample Preparation: Grind the meadowfoam seed meal to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the ground seed meal in a 70% methanol-water solution.
-
Heat the mixture to inactivate myrosinase enzyme activity, which would otherwise degrade the this compound.
-
After heating, stir the mixture for a defined period to ensure thorough extraction.
-
-
Purification:
-
Centrifuge the mixture to pellet the solid plant material.
-
Load the supernatant onto a pre-equilibrated ion-exchange column (e.g., DEAE-Sephadex A-25).
-
Wash the column with water and then with sodium acetate buffer to remove impurities.
-
-
Desulfation:
-
Apply aryl sulfatase solution to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate group from the this compound, yielding desulfothis compound, which is more amenable to reverse-phase HPLC analysis.
-
-
Elution and Lyophilization:
-
Elute the desulfothis compound from the column with deionized water.
-
Freeze-dry the eluate to obtain a concentrated powder.
-
-
Sample Reconstitution:
-
Reconstitute the dried powder in a precise volume of water or a suitable solvent for HPLC analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high concentration of acetonitrile allows for the separation of various compounds in the extract.
-
Flow Rate: A typical flow rate is around 0.75 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Detection: Monitor the eluate at a wavelength of 229 nm, which is the characteristic absorbance maximum for desulfoglucosinolates.
-
Quantification: Use an external standard of purified sinigrin or a certified reference material of this compound to create a calibration curve for accurate quantification.
Signaling and Metabolic Pathways
Biosynthesis of this compound
This compound, like other aromatic glucosinolates, is biosynthesized from the amino acid phenylalanine. The pathway involves three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain.
References
- 1. Activity of meadowfoam (Limnanthes alba) seed meal this compound degradation products against soilborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbicidal activity of glucosinolate degradation products in fermented meadowfoam ( Limnanthes alba ) seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Glucolimnanthin Biosynthesis Pathway in Limnanthes alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limnanthes alba, commonly known as meadowfoam, is a unique oilseed crop that produces glucolimnanthin (3-methoxybenzyl glucosinolate), a secondary metabolite of significant interest for its potential applications in agriculture and pharmacology. The enzymatic degradation of this compound yields bioactive compounds such as 3-methoxybenzyl isothiocyanate (MBITC) and 3-methoxyphenyl acetonitrile (MPACN), which have demonstrated herbicidal and pesticidal properties.[1][2][3] This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Limnanthes alba, drawing upon established knowledge of glucosinolate biosynthesis in other plant species and specific findings related to meadowfoam. This document outlines the core enzymatic steps, proposes a logical biosynthetic pathway, presents available quantitative data, and provides generalized experimental protocols for further research.
Introduction to this compound
This compound is the predominant glucosinolate found in Limnanthes alba, accounting for up to 4% of the seed meal after oil extraction.[1][4] Glucosinolates are a class of nitrogen- and sulfur-containing plant secondary metabolites found primarily in the order Brassicales.[5] The basic structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. In the case of this compound, the side chain is derived from L-phenylalanine, classifying it as an aromatic glucosinolate.
The biological activity of this compound is realized upon its hydrolysis by the enzyme myrosinase (a thioglucosidase), which is physically separated from the glucosinolate in intact plant tissue.[2] Upon tissue damage, myrosinase comes into contact with this compound, catalyzing the release of glucose and an unstable aglycone. This aglycone then rearranges to form biologically active compounds, primarily isothiocyanates and nitriles.[1][2]
The Putative this compound Biosynthesis Pathway
While the complete this compound biosynthesis pathway has not been fully elucidated in Limnanthes alba, a putative pathway can be constructed based on the well-characterized glucosinolate biosynthesis in Arabidopsis thaliana and other Brassica species.[6][7] The pathway can be divided into three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain.
Core Pathway Overview
The biosynthesis of this compound is believed to start from the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYPs), UDP-glycosyltransferases (UGTs), and sulfotransferases (SOTs).
Caption: Overview of the core this compound biosynthesis pathway.
Detailed Enzymatic Steps
Step 1: Conversion of L-Phenylalanine to Phenylacetaldoxime
The initial committed step in the biosynthesis of aromatic glucosinolates is the conversion of the parent amino acid to an aldoxime.[8] This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family.[9] In the case of this compound, L-phenylalanine is converted to phenylacetaldoxime. While the specific CYP79 enzyme in L. alba has not been identified, it is likely a homolog of CYP79A2, which is known to catalyze this conversion in other species.[10]
Step 2: Conversion of Phenylacetaldoxime to an aci-Nitro Compound
The aldoxime is then oxidized to a reactive aci-nitro compound by another family of cytochrome P450 enzymes, the CYP83s.[7] This step is crucial for the subsequent addition of the sulfur donor.
Step 3: Formation of the Thiohydroximate
The aci-nitro compound is unstable and reacts with a sulfur donor, typically glutathione, to form a thiohydroximate. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[10]
Step 4: S-Glucosyltransferase Activity
The thiohydroximate is then glucosylated by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the sulfur atom, forming desulfo-glucolimnanthin.[11]
Step 5: Sulfation
The final step in the formation of the core glucosinolate structure is the sulfation of desulfo-glucolimnanthin by a sulfotransferase (SOT). This enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor to produce this compound.
Step 6: Side-Chain Modification (Hydroxylation and Methylation)
A key feature of this compound is the 3-methoxy group on the benzyl side chain. The timing of this modification is not definitively established. It could occur at the level of the precursor amino acid (phenylalanine to tyrosine, followed by methylation), or at a later stage in the pathway on a glucosinolate intermediate. The presence of glucolepigramin (3-hydroxybenzyl glucosinolate) in the related species L. floccosa suggests that hydroxylation is a key step, which is then followed by methylation to form this compound in L. alba.[2]
Caption: Detailed enzymatic steps in this compound biosynthesis.
Quantitative Data
Specific quantitative data for the this compound biosynthesis pathway in Limnanthes alba is scarce in publicly available literature. The following tables provide illustrative data from studies on related glucosinolate biosynthesis pathways in other plant species to offer a comparative context for researchers.
Table 1: Glucosinolate Content in Limnanthes Species
| Species | Glucosinolate | Content (μmol/g dry weight) | Reference |
| Limnanthes alba | This compound | 30 - 204 | [2] |
| Limnanthes floccosa | This compound | Variable | [2] |
| Glucolepigramin | Variable | [2] |
Table 2: Illustrative Enzyme Kinetic Parameters for Glucosinolate Biosynthesis Enzymes (from Arabidopsis thaliana)
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| CYP79F1 | Dihomomethionine | 12 ± 2 | 1,100 ± 50 | [12] |
| Trihomomethionine | 10 ± 1 | 1,300 ± 60 | [12] | |
| CYP79F2 | Pentahomomethionine | 7 ± 1 | 800 ± 40 | [12] |
| Hexahomomethionine | 6 ± 1 | 900 ± 50 | [12] |
Note: This data is for aliphatic glucosinolate biosynthesis and serves as an example of typical enzyme kinetic values.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods used for other plant species and should be optimized for Limnanthes alba.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for quantifying the expression levels of candidate genes involved in this compound biosynthesis.
Caption: Workflow for qRT-PCR analysis of gene expression.
Protocol:
-
Tissue Collection: Harvest fresh tissue from Limnanthes alba (e.g., young leaves, developing seeds) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for candidate genes (e.g., CYP79, CYP83, UGT, SOT homologs) and a reference gene (e.g., actin or ubiquitin).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Enzyme Activity Assay (General Protocol for Cytochrome P450s)
This protocol provides a general framework for assaying the activity of CYP79 or CYP83 enzymes.
Caption: Workflow for a generic cytochrome P450 enzyme assay.
Protocol:
-
Heterologous Expression: Clone the full-length cDNA of the candidate CYP gene into an appropriate expression vector and express the protein in a suitable host system (e.g., Saccharomyces cerevisiae, Escherichia coli).
-
Microsome Isolation: Prepare microsomal fractions from the expression host, as cytochrome P450 enzymes are membrane-bound.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the substrate (e.g., L-phenylalanine for a CYP79 assay), and an NADPH-regenerating system in a suitable buffer.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at an optimal temperature for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction product (e.g., phenylacetaldoxime).
Conclusion and Future Directions
This guide provides a foundational understanding of the this compound biosynthesis pathway in Limnanthes alba. While the proposed pathway is based on extensive research in model organisms, further investigation is required to fully characterize the specific enzymes and regulatory mechanisms in meadowfoam. Future research should focus on:
-
Gene Identification and Functional Characterization: Identifying and functionally characterizing the specific CYP79, CYP83, UGT, and SOT genes involved in this compound biosynthesis in L. alba.
-
Quantitative Metabolomics: Quantifying the levels of pathway intermediates to identify potential regulatory steps and bottlenecks.
-
Enzyme Kinetics and Inhibition Studies: Determining the kinetic parameters of the biosynthetic enzymes to understand their efficiency and potential for metabolic engineering.
-
Regulatory Network Analysis: Investigating the transcriptional regulation of the this compound biosynthesis pathway in response to developmental and environmental cues.
A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of Limnanthes alba to enhance the production of valuable bioactive compounds for agricultural and pharmaceutical applications.
References
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Collection - Identification and Phytotoxicity of a New Glucosinolate Breakdown Product from Meadowfoam (Limnanthes alba) Seed Meal - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 5. Frontiers | Analysis of Glucosinolate Content and Metabolism Related Genes in Different Parts of Chinese Flowering Cabbage [frontiersin.org]
- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. The presence of CYP79 homologues in glucosinolate-producing plants shows evolutionary conservation of the enzymes in the conversion of amino acid to aldoxime in the biosynthesis of cyanogenic glucosides and glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP79F1 and CYP79F2 have distinct functions in the biosynthesis of aliphatic glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glucolimnanthin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucolimnanthin, a member of the glucosinolate family of secondary metabolites, is a naturally occurring compound found predominantly in plants of the family Limnanthaceae, such as meadowfoam (Limnanthes alba).[1] Glucosinolates and their hydrolysis products, particularly isothiocyanates, are of significant interest to the scientific community for their potential roles in plant defense and their diverse biological activities in humans. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering valuable data and experimental insights for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is chemically classified as an aralkylglucosinolate.[1] Its structure features a β-D-thioglucose group linked to a sulfonated oxime, with a side chain derived from a methoxy-substituted aromatic amino acid.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate[1] |
| Synonyms | m-Methoxyglucotropaeolin, m-Methoxybenzylglucosinolate, 3-Methoxybenzyl-glucosinolate[1] |
| CAS Registry Number | 111810-95-8 |
| Molecular Formula | C₁₅H₂₁NO₁₀S₂[1] |
| Molecular Weight | 439.5 g/mol [1] |
| InChI | InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1[1] |
| Canonical SMILES | COC1=CC(=CC=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O[1] |
Physicochemical and Spectroscopic Properties
Table 2: Predicted and General Spectroscopic Properties of this compound
| Property | Description |
| Physical State | Expected to be a solid at room temperature. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, typical for glycosidic compounds. |
| ¹H NMR Spectroscopy | Expected signals would include those for the anomeric proton of the glucose unit, protons of the glucose ring, the methylene group adjacent to the aromatic ring, the aromatic protons, and the methoxy group protons. |
| ¹³C NMR Spectroscopy | Expected signals would correspond to the carbons of the glucose moiety, the oxime carbon, the methylene carbon, the aromatic carbons, and the methoxy carbon. |
| Mass Spectrometry | The fragmentation pattern of glucosinolates in mass spectrometry is well-documented. Common fragments arise from the loss of the sulfate group and cleavage of the glycosidic bond. Specific fragmentation data for this compound would be required for detailed structural elucidation. |
Biological Activities
Modulation of Benzo[a]pyrene Metabolism
Research has shown that this compound can influence the metabolic pathways of carcinogens like benzo[a]pyrene (B[a]P). In a study using Syrian hamster embryo cell cultures, this compound was found to increase the metabolism of B[a]P. This led to a higher proportion of B[a]P-phenol glucuronides and other water-soluble metabolites, suggesting an enhancement of detoxification pathways. The study also observed a more than two-fold increase in the amount of B[a]P bound to DNA, indicating a complex effect on both the activation and detoxification of this carcinogen. It is noteworthy that the hydrolysis product of this compound, m-methoxybenzyl isothiocyanate, induced a similar increase in B[a]P metabolism.
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of this compound from its natural sources are not extensively documented in publicly accessible literature. However, a general methodology for the extraction and analysis of glucosinolates using High-Performance Liquid Chromatography (HPLC) can be adapted for this compound.
General Protocol for Glucosinolate Extraction and HPLC Analysis
This protocol is a generalized procedure and may require optimization for this compound.
1. Extraction:
-
Sample Preparation: Freeze-dry and grind plant material (e.g., seeds of Limnanthes alba) to a fine powder.
-
Extraction Solvent: Use a mixture of 70% methanol in water.
-
Procedure: Extract the powdered plant material with the boiling solvent to inactivate myrosinase, the enzyme that hydrolyzes glucosinolates. Centrifuge the mixture to pellet the solid material.
-
Purification: The supernatant containing the glucosinolates can be further purified using anion-exchange chromatography.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed.
-
Detection: UV detection at 229 nm is standard for desulfated glucosinolates.
-
Desulfation: For improved chromatographic separation and quantification, enzymatic desulfation of the glucosinolate extract is often performed prior to HPLC analysis using a sulfatase enzyme.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with and modulation of specific cellular signaling pathways. The biological effects of glucosinolates are often attributed to their hydrolysis products, the isothiocyanates. Isothiocyanates are known to interact with multiple signaling pathways, including those involved in inflammation, apoptosis, and cell cycle regulation. However, a specific signaling cascade initiated by the intact this compound molecule has not yet been elucidated.
To illustrate a potential workflow for investigating the effects of this compound on a known signaling pathway, the following diagram outlines a hypothetical experimental approach. This diagram does not represent a known signaling pathway for this compound but serves as a template for future research.
Conclusion and Future Directions
This compound presents an interesting subject for further research, particularly in elucidating its precise mechanism of action and potential therapeutic applications. While its basic chemical structure is known, a significant gap exists in the detailed characterization of its physicochemical properties and its direct interactions with cellular machinery. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H and ¹³C NMR spectra of purified this compound.
-
Physicochemical Profiling: Determining key parameters such as melting point, solubility in various solvents, and stability under different conditions.
-
Isolation and Purification Protocols: Developing and documenting a standardized, high-yield protocol for the isolation of this compound from Limnanthes alba.
-
Elucidation of Signaling Pathways: Investigating the direct effects of this compound on specific cellular signaling pathways to understand its molecular mechanism of action, independent of its hydrolysis products.
Such studies will be invaluable for unlocking the full potential of this compound in the fields of pharmacology and drug development.
References
Glucolimnanthin Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the degradation of glucolimnanthin, a prominent glucosinolate found in meadowfoam (Limnanthes alba). Understanding the breakdown of this compound is critical for applications ranging from bioherbicides to potential therapeutic agents. This document details the degradation products, the pathways governing their formation, quantitative data from degradation studies, and the experimental protocols utilized for their analysis.
Core Degradation Products of this compound
This compound degradation yields a variety of bioactive compounds, with the product profile being highly dependent on the degradation conditions. The primary degradation products identified in scientific literature include:
-
3-methoxybenzyl isothiocyanate: A major product of enzymatic degradation by myrosinase.[1][2][3] Isothiocyanates are a well-studied class of compounds with potential anticarcinogenic properties.[4][5]
-
3-methoxyphenylacetonitrile: This nitrile can be formed through thermal degradation of this compound, particularly during processes like oil extraction from meadowfoam seeds.[2][3] Its formation is also favored under certain enzymatic conditions, such as in the presence of ferrous ions (Fe²⁺).[1][2][3]
-
2-(3-methoxyphenyl)ethanethioamide: A novel thioamide identified as a degradation product, particularly when fermentation occurs in the presence of FeSO₄.[3][6]
-
3-methoxybenzyl thiocyanate: While often reported as a potential glucosinolate degradation product, its formation from this compound has not been detected in fermented seed meals.[1][2][3]
This compound Degradation Pathways
The degradation of this compound follows pathways common to other glucosinolates, primarily initiated by enzymatic hydrolysis or thermal treatment. The specific products formed are dictated by the reaction conditions and the presence of specific proteins or cofactors.
Enzymatic Degradation Pathway
The primary enzymatic pathway involves the action of myrosinase, an endogenous enzyme physically separated from glucosinolates in intact plant tissue.[7] Upon tissue damage, myrosinase hydrolyzes the thioglucosidic bond of this compound, leading to the formation of an unstable aglycone. This intermediate then undergoes spontaneous rearrangement.
Factors Influencing Product Formation
Several factors can alter the outcome of this compound degradation, shifting the balance between isothiocyanate, nitrile, and thioamide formation.
-
Presence of Fe²⁺: The addition of ferrous sulfate (FeSO₄) has been shown to promote the formation of 3-methoxyphenylacetonitrile and 2-(3-methoxyphenyl)ethanethioamide.[1][2][3][6]
-
Heat: Thermal processing, such as that used in oil extraction, can lead to the non-enzymatic degradation of this compound, favoring the formation of 3-methoxyphenylacetonitrile.[2]
-
pH: The pH of the reaction environment can influence the activity of myrosinase and the stability of the intermediate aglycone, thereby affecting the final product profile.[8]
Quantitative Data on this compound Degradation
The yield of this compound degradation products varies significantly with the experimental conditions. The following table summarizes quantitative data from studies on fermented meadowfoam seed meal.
| Treatment Condition | This compound Degradation | 3-methoxybenzyl isothiocyanate Yield | 3-methoxyphenylacetonitrile Formation | Reference |
| Incubation with enzyme-active seeds (1% by weight) | Complete | 28% | Unchanged | [1][2][3][6] |
| Incubation with enzyme-active seeds and 10 mM FeSO₄ | Complete | 13% | Doubled | [1][2] |
| Incubation with 10 mM FeSO₄ alone | 26% decrease | Not reported | No significant increase | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound degradation. The following sections outline key experimental protocols cited in the literature.
Extraction and Analysis of this compound and its Degradation Products
A common method for the analysis of this compound and its breakdown products involves extraction followed by High-Performance Liquid Chromatography (HPLC).[9]
Extraction Procedure:
-
Combine 6 mL of 70% methanol with the sample in a tube.
-
Shake the tube, followed by sonication for 10 minutes.
-
Allow the mixture to stand for 60 minutes.
-
Centrifuge the mixture for 5 minutes at 3000 rpm.
-
Transfer the supernatant to a new tube and centrifuge for 10 minutes at 13,000 rpm.
-
Increase the methanol concentration in the final supernatant to 90% to halt further enzymatic degradation.[9]
HPLC Analysis:
-
Injection Volume: 30 µL[9]
-
Detector: Waters 2996 photodiode array detector[9]
-
Detection Wavelength: 274 nm for peak area calculation of all compounds.[9]
Synthesis of 3-methoxybenzyl thiocyanate Standard
For the accurate identification and quantification of potential degradation products, the synthesis of analytical standards is often necessary. The following protocol describes the synthesis of 3-methoxybenzyl thiocyanate.[1]
-
Dissolve 3 g (17.2 mmol) of 1-n-butyl-3-methylimidazolium chloride in 25 mL of acetone.
-
Add potassium thiocyanate (KSCN) (34.4 mmol) to the mixture.
-
Stir the mixture for 48 hours at room temperature.
-
Filter the resulting suspension and concentrate the filtrate in vacuo.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and filter again.
-
Evaporate the solvent to obtain the final product.[1]
This guide provides a comprehensive overview of the current understanding of this compound degradation. The provided data, pathways, and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and agricultural science. Further research into the biological activities of these degradation products will continue to uncover their potential applications.
References
- 1. Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicidal activity of glucosinolate degradation products in fermented meadowfoam ( Limnanthes alba ) seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Glucolimnanthin: A Key Player in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glucolimnanthin is a naturally occurring glucosinolate found predominantly in plants of the family Limnanthaceae, such as meadowfoam (Limnanthes alba). Like other glucosinolates, it is a secondary metabolite that plays a crucial role in the plant's defense against herbivores and pathogens.[1] This guide provides a comprehensive overview of the role of this compound in plant defense, focusing on its mechanism of action, the signaling pathways that regulate its production, and detailed experimental protocols for its study.
The Glucosinolate-Myrosinase System: The "Mustard Oil Bomb"
This compound, in its intact form, is biologically inactive. Its defensive properties are activated upon tissue damage, such as when an herbivore feeds on the plant or a pathogen invades. This triggers the "mustard oil bomb," a sophisticated defense system.[2] In this system, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with this compound. Myrosinase hydrolyzes the glucosinolate, breaking it down into several products, the most significant of which is 3-methoxybenzyl isothiocyanate (MBITC) .[3][4] It is this isothiocyanate that possesses potent toxic and deterrent properties against a wide range of organisms.
Role in Plant Defense
The hydrolysis of this compound to MBITC provides the plant with a powerful chemical defense against various biological threats.
Defense Against Herbivores
The primary role of the this compound-myrosinase system is to deter feeding by herbivores. The resulting MBITC is known to have insecticidal properties, although specific LC50 values for many insect species are still a subject of ongoing research. General studies on isothiocyanates have shown that they can be highly toxic to a variety of insect pests.[5] The pungent nature of isothiocyanates also acts as a feeding deterrent for many herbivores.
Defense Against Pathogens
MBITC has demonstrated significant antifungal activity. Quantitative studies have determined its efficacy against several soilborne pathogens. The toxic effects of MBITC disrupt cellular processes in pathogenic fungi, inhibiting their growth and proliferation.
| Pathogen | EC50 (mg/mL) |
| Meloidogyne hapla | 0.0025 ± 0.0001 to 0.0027 ± 0.0001 |
| Pythium irregulare | ~0.05 |
| Verticillium dahliae | ~0.1 |
| Table 1: In vitro activity of 3-methoxybenzyl isothiocyanate (MBITC) against various soilborne pathogens. The EC50 value represents the concentration at which 50% of the pathogen's growth or activity is inhibited.[6] |
Signaling Pathways Regulating this compound Biosynthesis
The production of this compound, like other glucosinolates, is tightly regulated by a complex network of signaling pathways that are activated in response to biotic stress. The three major phytohormones involved in plant defense signaling are jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).
Jasmonic Acid (JA) Pathway
The JA signaling pathway is a primary regulator of defenses against chewing herbivores.[7] Herbivore feeding triggers a rapid increase in JA levels, which in turn activates the expression of transcription factors that upregulate the genes involved in glucosinolate biosynthesis. While direct studies on this compound are limited, it is well-established that JA and its derivative, methyl jasmonate (MeJA), induce the accumulation of various glucosinolates in many plant species.[8][9][10]
Salicylic Acid (SA) Pathway
The SA pathway is predominantly activated in response to biotrophic pathogens.[11][12][13] In some cases, there is an antagonistic relationship between the SA and JA pathways, meaning the activation of one can suppress the other. However, the effect of SA on glucosinolate accumulation can be complex and species-dependent. Some studies have shown that SA can induce the production of certain glucosinolates.[14]
Ethylene (ET) Pathway
Ethylene is another key hormone in plant defense, often acting synergistically with JA.[15][16][17][18][19] The ET signaling pathway can also influence the biosynthesis of glucosinolates, contributing to the overall defense response.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of glucosinolates, which can be optimized for Limnanthes alba.
Materials:
-
Fresh or freeze-dried plant material
-
80% Methanol
-
Internal standard (e.g., sinigrin)
-
DEAE-Sephadex A-25 resin
-
Sulphatase
-
Milli-Q water
Procedure:
-
Homogenize fresh or freeze-dried plant material to a fine powder.
-
Add a known amount of internal standard to a weighed sample of the powdered material.
-
Extract the glucosinolates with boiling 80% methanol to inactivate myrosinase.
-
Centrifuge the mixture and collect the supernatant.
-
Apply the supernatant to a column containing DEAE-Sephadex A-25 resin to bind the glucosinolates.
-
Wash the column to remove impurities.
-
Apply sulphatase to the column to desulfate the glucosinolates.
-
Elute the desulfoglucosinolates with Milli-Q water.
-
The eluate is then ready for analysis by HPLC.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B).
Procedure:
-
Inject a known volume of the desulfoglucosinolate extract onto the HPLC column.
-
Run a solvent gradient to separate the different desulfoglucosinolates.
-
Detect the eluting compounds using a UV detector at 229 nm.
-
Identify the peak corresponding to desulfo-glucolimnanthin by comparing its retention time to that of a known standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a known standard and correcting for the recovery of the internal standard.
In Vitro Antifungal Bioassay
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of MBITC against a specific fungal pathogen.[20]
Materials:
-
Pure 3-methoxybenzyl isothiocyanate (MBITC).
-
Fungal pathogen culture.
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth).
-
96-well microtiter plate.
-
Spectrophotometer.
Procedure:
-
Prepare a serial dilution of MBITC in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include a positive control (fungus in medium without MBITC) and a negative control (medium only).
-
Incubate the plate at an optimal temperature for fungal growth.
-
After a set incubation period, measure the optical density of each well using a spectrophotometer to determine fungal growth.
-
The MIC is the lowest concentration of MBITC that visibly inhibits fungal growth.
Insect Herbivore Bioassay
This protocol can be adapted to assess the toxicity of this compound or MBITC to a specific insect herbivore.
Materials:
-
Artificial diet for the target insect.
-
This compound or MBITC.
-
Insect larvae of a uniform age and size.
-
Petri dishes or individual rearing containers.
Procedure:
-
Incorporate a range of concentrations of this compound or MBITC into the artificial diet.
-
Place a known number of insect larvae into each container with the treated or control diet.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light).
-
Record insect mortality at regular intervals (e.g., every 24 hours) for a set period.
-
Calculate the LC50 (the concentration that causes 50% mortality) using probit analysis.
Conclusion
This compound, through its hydrolysis to the potent biocide 3-methoxybenzyl isothiocyanate, represents a vital component of the chemical defense arsenal of Limnanthes alba and related species. Its production is intricately linked to the major plant defense signaling pathways, allowing for a rapid and targeted response to herbivore and pathogen attacks. Further research into the specific quantitative effects of this compound and its derivatives on a broader range of pests, as well as a more detailed understanding of its regulatory network, will be crucial for its potential application in sustainable agriculture and the development of novel biopesticides. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the multifaceted role of this important plant secondary metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent [frontiersin.org]
- 3. Photoprotective Properties of Isothiocyanate and Nitrile Glucosinolate Derivatives From Meadowfoam (Limnanthes alba) Against UVB Irradiation in Human Skin Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vitabase.com [vitabase.com]
- 5. Activity of meadowfoam (Limnanthes alba) seed meal this compound degradation products against soilborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]
- 11. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itjfs.com [itjfs.com]
- 13. Exogenous Methyl Jasmonate and Salicylic Acid Induce Subspecies-Specific Patterns of Glucosinolate Accumulation and Gene Expression in Brassica oleracea L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ethylene Signaling in Plant Development and Stress Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maxapress.com [maxapress.com]
- 18. mdpi.com [mdpi.com]
- 19. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling Glucolimnanthin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glucolimnanthin, the principal glucosinolate found in meadowfoam (Limnanthes alba). The document details its discovery, outlines a comprehensive protocol for its isolation and purification from meadowfoam seed meal, and explores the biosynthetic and signaling pathways associated with its degradation products. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using diagrams.
Introduction to this compound
This compound is a significant secondary metabolite present in the seed meal of meadowfoam (Limnanthes alba), a commercial oilseed crop.[1][2][3] The concentration of this compound in meadowfoam seed meal typically ranges from 2% to 4% by weight.[1][2][3] While the intact glucosinolate itself is relatively stable, its enzymatic degradation products, primarily 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile, exhibit potent herbicidal and biopesticidal activities. This bioactivity has garnered interest in the potential application of meadowfoam seed meal in agriculture and has spurred research into the isolation and characterization of this compound for further pharmacological investigation.
Experimental Protocols
Isolation and Purification of this compound from Meadowfoam Seed Meal
A detailed protocol for the isolation and purification of this compound from meadowfoam seed meal has been established, yielding a high-purity product suitable for research purposes.[1]
2.1.1. Extraction
-
Soaking: Begin by soaking 250 g of factory-grade meadowfoam seed meal in 500 mL of a 1:1 (v/v) methanol/water solution for 18 hours.[1]
-
Percolation: Transfer the resulting slurry to a 2 L percolator.
-
Elution: Pass an additional 2.4 L of the 1:1 (v/v) methanol/water solution through the seed meal column at a flow rate of 0.2 L/h.[1]
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of this compound using High-Performance Liquid Chromatography (HPLC).
-
Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator. Exercise caution as the solution may foam.[1] Follow with lyophilization to obtain the crude extract.
2.1.2. Purification by Column Chromatography
-
Column Preparation: Utilize a Sephadex LH-20 column for purification.
-
Sample Loading: Dissolve the crude extract in methanol and load it onto the column.
-
Elution: Elute the column with methanol at a flow rate of 1.6 mL/min.[1]
-
Fraction Monitoring: Collect 10 mL fractions and monitor for the presence of this compound using HPLC.
-
Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate using a rotary evaporator.
-
Re-purification (Optional): For higher purity, the semi-purified this compound can be re-dissolved in a minimal amount of methanol and subjected to a second round of purification on the same Sephadex LH-20 column under the same conditions.[1]
2.1.3. Characterization
The purity and identity of the isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data obtained from the isolation and purification of this compound from meadowfoam seed meal.
| Parameter | Value | Reference |
| Starting Material | 250 g of meadowfoam seed meal | [1] |
| Isolated this compound | 1.8 g | [1] |
| Purity | >95% (by NMR analysis) | [1] |
Visualized Workflows and Pathways
Experimental Workflow: Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthesis Pathway of this compound
Based on the general pathway for glucosinolate biosynthesis and the identification of phenylalanine as the likely precursor for this compound, the following pathway is proposed.
Caption: Proposed biosynthesis pathway of this compound from phenylalanine.
Signaling Pathways of this compound Degradation Products
The primary bioactive degradation product of this compound is 3-methoxybenzyl isothiocyanate. Isothiocyanates, in general, are known to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.
Caption: Key signaling pathways modulated by isothiocyanates.
Conclusion
This compound from meadowfoam represents a valuable natural product with significant potential. The detailed isolation protocol provided in this guide enables researchers to obtain high-purity this compound for further studies. Understanding its biosynthesis and the signaling pathways of its degradation products is crucial for exploring its full therapeutic and agricultural potential. This guide serves as a foundational resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Spectral Characteristics of Pure Glucolimnanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of pure Glucolimnanthin (3-methoxybenzylglucosinolate), a glucosinolate found in plants of the family Limnanthaceae, such as meadowfoam (Limnanthes alba). This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols for its isolation and analysis, and insights into its metabolic pathway.
Introduction
This compound is a member of the glucosinolate family of secondary metabolites. Like other glucosinolates, it can be hydrolyzed by the enzyme myrosinase to produce biologically active compounds, primarily m-methoxybenzyl isothiocyanate. The spectral characterization of pure this compound is crucial for its identification, quantification, and the study of its biological activities.
Spectral Data
The following tables summarize the available quantitative spectral data for this compound and its desulfated form. Note that complete spectral data for pure, intact this compound is not extensively reported in publicly available literature; the most detailed data is for its desulfated analogue, which is commonly used for analytical purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following data for desulfo-Glucolimnanthin were obtained in deuterated methanol (CD₃OD).
Table 1: ¹H and ¹³C NMR Spectral Data of Desulfo-Glucolimnanthin
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | ||
| C-1 | - | 132.8 |
| C-2 | 6.84 (d, 7.8) | 114.2 |
| C-3 | - | 161.4 |
| C-4 | 6.80 (d, 7.6) | 115.5 |
| C-5 | 7.23 (t, 7.7) | 130.9 |
| C-6 | 6.88 (s) | 121.2 |
| CH₂ | 4.79 (s) | 48.9 |
| OCH₃ | 3.79 (s) | 55.7 |
| Glucose Moiety | ||
| C-1' | 5.34 (d, 9.8) | 81.8 |
| C-2' | 3.39 (dd, 9.8, 8.8) | 73.1 |
| C-3' | 3.51 (t, 8.8) | 78.4 |
| C-4' | 3.37 (t, 9.2) | 71.1 |
| C-5' | 3.52 (ddd, 9.6, 5.7, 2.2) | 78.6 |
| C-6'a | 3.89 (dd, 12.0, 2.2) | 62.4 |
| C-6'b | 3.72 (dd, 12.0, 5.7) | |
| Thiohydroximate | ||
| C=N | - | 157.0 |
Note: Data is for the desulfated form of this compound. Chemical shifts for the glucose moiety of intact this compound will differ due to the presence of the sulfate group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules. The analysis of intact glucosinolates can be challenging, and often involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
Table 2: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Notes |
| This compound | Negative ESI | [M-H]⁻ | 259, 97, 96 | General glucosinolate fragments corresponding to [glucose-SO₃]⁻, [HSO₄]⁻, and [SO₄]⁻ respectively. |
| Desulfo-Glucolimnanthin | Positive ESI | [M+H]⁺ | - | Specific fragmentation data for the aglycone would be dependent on MS/MS conditions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within a molecule. The UV absorption spectrum of glucosinolates is typically measured on their desulfated forms. Aromatic glucosinolates, like this compound, exhibit characteristic absorption maxima.
Table 3: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) |
| Desulfo-Glucolimnanthin | Methanol/Water | ~229 and ~275 |
Note: The exact λmax can vary slightly depending on the solvent and the specific instrumentation used.
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹: O-H stretching (from the glucose moiety)
-
~2900 cm⁻¹: C-H stretching (aliphatic and aromatic)
-
~1640 cm⁻¹: C=N stretching (thiohydroximate)
-
~1250 and 1050 cm⁻¹: S=O stretching (sulfate group)
-
~1075 cm⁻¹: C-O stretching (glucose moiety)
Experimental Protocols
Isolation and Purification of this compound from Limnanthes alba Seed Meal
This protocol is based on established methods for glucosinolate extraction and purification.
-
Defatting: Defat the ground seed meal of Limnanthes alba with n-hexane to remove oils.
-
Extraction: Extract the defatted meal with 70% methanol at 70°C to inactivate myrosinase and extract the glucosinolates.
-
Purification:
-
Concentrate the methanol extract under reduced pressure.
-
Apply the concentrated extract to a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column with water to remove impurities.
-
Elute the glucosinolates with a potassium sulfate solution.
-
-
Desalting: Desalt the glucosinolate-containing fractions using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilization: Lyophilize the purified fractions to obtain pure this compound.
UHPLC-QToF-MS/MS Analysis of this compound
This protocol is for the analysis of this compound, typically after a desulfation step for improved chromatographic separation.
-
Desulfation: Treat the purified this compound extract with sulfatase to remove the sulfate group, yielding desulfo-Glucolimnanthin.
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid.
-
Flow Rate: Appropriate for the column dimensions.
-
Temperature: Controlled column temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis: Quadrupole Time-of-Flight (QToF) for high-resolution mass analysis.
-
MS/MS: Perform tandem mass spectrometry to obtain fragmentation patterns for structural confirmation.
-
Mandatory Visualization
Experimental Workflow for this compound Analysis
Caption: Figure 1. Experimental Workflow for this compound Analysis.
Metabolic Pathway of this compound
Caption: Figure 2. Metabolic Pathway of this compound.
Conclusion
This technical guide consolidates the currently available spectral information for pure this compound. While a complete set of spectral data for the intact molecule remains to be fully published, the provided data for its desulfated form, along with general glucosinolate characteristics, offers a strong foundation for researchers. The detailed experimental protocols and metabolic pathway diagram serve as valuable resources for the scientific community engaged in the study of this and other related glucosinolates. Further research is warranted to fully characterize the spectral properties of pure, intact this compound.
Glucolimnanthin: A Technical Guide to its Chemistry, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucolimnanthin is a distinctive aromatic glucosinolate found predominantly in plants of the Limnanthes genus, commonly known as meadowfoam. Like other glucosinolates, it is a secondary metabolite involved in plant defense. Upon enzymatic hydrolysis by myrosinase, this compound yields bioactive compounds, primarily isothiocyanates, which are of significant interest to the scientific community for their potential applications in agriculture and human health. This technical guide provides an in-depth overview of this compound, its relationship to other glucosinolates, methods for its analysis, and its biological activities.
Chemical Structure and Properties
This compound is chemically known as 3-methoxybenzylglucosinolate. Its structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a 3-methoxybenzyl side chain derived from the amino acid phenylalanine.
Chemical Formula: C₁₅H₂₁NO₁₀S₂ Molecular Weight: 439.5 g/mol
Relationship with Other Glucosinolates
Glucosinolates are broadly classified based on their precursor amino acid into aliphatic, aromatic (or benzenic), and indolic glucosinolates. This compound falls into the category of aromatic glucosinolates.
Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general pathway for aromatic glucosinolates, starting from the amino acid phenylalanine. While the complete pathway has not been elucidated in Limnanthes alba, it is hypothesized to proceed through a series of intermediates. Leaves of Limnanthes floccosa have been found to contain high levels of benzylglucosinolate and 3-hydroxybenzylglucosinolate, which are considered precursors to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Comparison with Other Notable Glucosinolates
This compound's aromatic nature distinguishes it from well-studied aliphatic glucosinolates like glucoraphanin (found in broccoli) and sinigrin (found in mustard). The structural differences in their side chains lead to the formation of different hydrolysis products with distinct biological activities.
Quantitative Data Presentation
The concentration of this compound and other glucosinolates can vary significantly between plant species and even different tissues within the same plant.
Table 1: this compound Concentration in Limnanthes spp.
| Species | Tissue | Glucosinolate | Concentration | Reference |
| Limnanthes alba | Seed Meal | This compound | 2-4% by weight | [1][2] |
| Limnanthes spp. | Seeds | This compound | 30 - 204 µmol/g dry weight | [3] |
| Limnanthes floccosa | Seeds | This compound | Present | [3] |
| Limnanthes floccosa | Seeds | Glucolepigramin (3-hydroxybenzyl GSL) | Present | [3] |
Table 2: Comparative Glucosinolate Content in Seeds of Various Brassicaceae
| Plant Species | Glucosinolate | Concentration (µmol/g Dry Weight) | Reference |
| Brassica oleracea var. botrytis (Cauliflower) | Sinigrin | 35.43 | [4] |
| Brassica oleracea var. capitata (Cabbage) | Progoitrin | 53.53 | [4] |
| Brassica oleracea var. italica (Broccoli) | Glucoraphanin | 76.35 | [4] |
| Raphanus sativus (Radish) | Glucoraphenin | 0.90 | [4] |
| Brassica juncea (Leaf Mustard) | Sinigrin | 80.44 | [4] |
| Brassica napus (Pakchoi) | Gluconapin | 103.51 | [4] |
Degradation and Bioactive Products
Upon tissue damage, the enzyme myrosinase hydrolyzes this compound into several degradation products, the most prominent being 3-methoxybenzyl isothiocyanate. Other minor products can include the corresponding nitrile and thioamide, especially under certain conditions such as the presence of ferrous ions.[1]
Caption: Enzymatic degradation of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its hydrolysis product, 3-methoxybenzyl isothiocyanate. Isothiocyanates, as a class of compounds, are known to interact with multiple cellular targets.
Activation of the Nrf2 Pathway
Isothiocyanates, including likely 3-methoxybenzyl isothiocyanate, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] This pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like isothiocyanates can modify cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 pathway by isothiocyanates.
Modulation of Carcinogen Metabolism
Isothiocyanates can influence the metabolic activation of procarcinogens like benzo[a]pyrene (B[a]P). B[a]P is metabolically activated by cytochrome P450 enzymes (Phase I) to a highly reactive epoxide that can form DNA adducts, leading to mutations. Isothiocyanates have been shown to inhibit certain P450 enzymes, thereby reducing the formation of the ultimate carcinogen.
Caption: Inhibition of benzo[a]pyrene metabolic activation.
Experimental Protocols
Accurate quantification and identification of this compound and other glucosinolates require robust analytical methods.
Extraction and Desulfation of Glucosinolates for HPLC Analysis
This protocol is adapted from established methods for glucosinolate analysis.[6][7]
Materials:
-
Plant material (lyophilized and ground)
-
70% (v/v) Methanol
-
DEAE-Sephadex A-25
-
Purified sulfatase (from Helix pomatia)
-
Ultrapure water
-
Internal standard (e.g., sinigrin)
Procedure:
-
Extraction: Weigh approximately 100 mg of lyophilized plant material into a 2 mL tube. Add 1 mL of 70% methanol and the internal standard. Heat at 75°C for 10 minutes to inactivate myrosinase. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant. Re-extract the pellet with another 1 mL of 70% methanol and combine the supernatants.
-
Anion Exchange: Prepare a mini-column with DEAE-Sephadex A-25. Load the combined supernatant onto the column. Wash the column twice with 1 mL of ultrapure water to remove neutral and cationic compounds.
-
Desulfation: Add 75 µL of purified sulfatase solution to the top of the column and let it react overnight at room temperature.
-
Elution: Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.
-
Analysis: The eluate is ready for analysis by HPLC.
Caption: Workflow for glucosinolate analysis by HPLC.
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient starts with a low percentage of B, increasing linearly to elute the desulfoglucosinolates.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Based on the peak area relative to the internal standard, using response factors where necessary.
Mass Spectrometry (MS) for Identification and Quantification
LC-MS is a powerful technique for the analysis of intact glucosinolates without the need for desulfation.[8]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap mass analyzers can be used for accurate mass measurements and fragmentation studies.
-
Method: A rapid method involves direct infusion of the extracted sample into the mass spectrometer without chromatographic separation, allowing for high-throughput screening.[9][10] For complex mixtures, coupling with liquid chromatography (LC-MS) provides separation prior to detection.
-
Data Analysis: Glucosinolates are identified based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an essential tool for the unambiguous structural identification of novel glucosinolates.[11]
-
Sample Preparation: Purified glucosinolates or desulfoglucosinolates are dissolved in a suitable deuterated solvent (e.g., D₂O or methanol-d₄).
-
Spectra: ¹H and ¹³C NMR spectra provide information on the carbon-hydrogen framework.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish connectivities within the molecule and confirm the structure of the side chain and the glucosinolate core.[11]
Conclusion
This compound is a significant glucosinolate with a unique aromatic structure and interesting biological activities mediated by its hydrolysis products. Its presence in Limnanthes alba makes this plant a valuable subject for phytochemical research and potential agricultural applications as a bio-herbicide. The analytical techniques outlined in this guide provide a robust framework for researchers to accurately identify and quantify this compound and related compounds, facilitating further investigation into their mechanisms of action and potential for drug development. The relationship of this compound to other well-known glucosinolates highlights the diversity of this class of compounds and the importance of understanding their structure-activity relationships.
References
- 1. Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Advanced NMR-Based Structural Investigation of Glucosinolates and Desulfoglucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucolimnanthin Extraction from Meadowfoam Seed Meal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meadowfoam (Limnanthes alba) seed meal, a byproduct of oil extraction, is a rich source of the glucosinolate, glucolimnanthin, with concentrations typically ranging from 2-4% by weight.[1][2][3][4][5] this compound and its degradation products, primarily 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile, have garnered interest for their potential biological activities, including herbicidal and anti-pathogenic properties.[3][6] This document provides a detailed protocol for the extraction and purification of this compound from meadowfoam seed meal, along with relevant quantitative data and workflow visualizations to aid in research and development.
Data Presentation
The yield and purity of extracted this compound are influenced by several factors, including the extraction solvent, temperature, and solvent-to-solid ratio. While comprehensive comparative studies specifically on this compound from meadowfoam are limited, the following tables summarize available data and general principles for glucosinolate extraction.
Table 1: this compound Content and Purity in Meadowfoam Seed Meal
| Parameter | Value | Reference |
| This compound Content in Seed Meal | 2-4% (w/w) | [1][2][3][4][5] |
| This compound Concentration in Seed Meal | ~75 µmol/g | [7] |
| Purity after Purification | >95% | [7] |
Table 2: Influence of Extraction Parameters on Glucosinolate Yield (General Principles)
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent Type | Methanol/Water Mixtures | Generally effective for glucosinolate extraction. | Balances polarity for efficient extraction of hydrophilic glucosinolates. |
| Ethanol/Water Mixtures | Can be a less toxic alternative to methanol. | Similar polarity to methanol mixtures. | |
| Acetonitrile/Water Mixtures | Reported to be highly efficient for some glucosinolates. | May offer better solubility for certain compounds. | |
| Temperature | Elevated Temperatures (e.g., 70°C) | Can increase extraction efficiency. | Improves solubility and diffusion rates. However, prolonged high temperatures can lead to degradation. |
| Room Temperature | Can be effective and avoids thermal degradation. | May require longer extraction times or more efficient solvents. | |
| Solvent-to-Solid Ratio | Increasing Ratio | Generally increases yield up to a certain point. | A higher gradient between the solid and the solvent drives extraction. Too high a ratio can lead to dilution and increased solvent usage. |
Experimental Protocols
This section details a laboratory-scale protocol for the extraction and purification of this compound from meadowfoam seed meal.
I. Extraction of this compound
Objective: To extract crude this compound from meadowfoam seed meal.
Materials:
-
Meadowfoam seed meal
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
2 L percolator
-
Cotton plug and cloth
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Weigh 250 g of factory-grade meadowfoam seed meal.
-
In a suitable container, soak the seed meal in 500 mL of a 1:1 (v/v) solution of methanol and water for 18 hours.
-
Prepare a 2 L percolator by fitting the bottom with a cotton plug and a layer of cotton cloth.
-
Transfer the slurry of seed meal and solvent into the prepared percolator.
-
Pass an additional 2.4 L of 1:1 (v/v) methanol/water through the column of seed meal at a flow rate of approximately 0.2 L/h.
-
Collect the eluate in fractions (e.g., three 0.8 L fractions) and monitor the this compound content in each fraction using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the highest concentrations of this compound.
-
Concentrate the combined fractions to dryness using a rotary evaporator. Exercise caution as foaming may occur.
-
Further dry the residue by lyophilization to obtain the crude this compound extract.
II. Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Deionized water (H₂O)
-
Methanol (MeOH)
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve the crude extract in 50 mL of deionized water.
-
Add 300 mL of methanol to the aqueous solution. This will precipitate carbohydrates and proteins.
-
Separate the precipitate by centrifugation.
-
Carefully collect the supernatant, which contains the soluble this compound.
-
Concentrate the supernatant in vacuo to yield a purified this compound residue. Further purification can be achieved using techniques like column chromatography (e.g., Sephadex LH-20) if higher purity is required.[7]
III. Analytical Quantification of this compound
Objective: To determine the concentration and purity of this compound in extracts.
Method: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of glucosinolates.
Typical HPLC System:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Detection: UV detector at 229 nm.
-
Quantification: Based on a calibration curve of a known this compound standard.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Enzymatic Degradation Pathway of this compound
Caption: Myrosinase-mediated degradation of this compound.
References
- 1. This compound, a plant glucosinolate, increases the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin [research.unite.it]
- 6. Activity of Meadowfoam (Limnanthes alba) Seed Meal this compound Degradation Products against Soil-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Glucolimnanthin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucolimnanthin is a glucosinolate found in plants of the family Brassicaceae. Glucosinolates and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential chemopreventive and other biological activities.[1][2] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for research and development. This document provides a detailed protocol for the quantification of this compound in plant material using a widely accepted High-Performance Liquid Chromatography (HPLC) method involving the analysis of its desulfo-form.[1] HPLC is a robust and widely used technique for the analysis of glucosinolates due to its high sensitivity, selectivity, and reproducibility.[3]
Principle
This method involves the extraction of intact glucosinolates from plant material, followed by an enzymatic desulfation step using sulfatase to yield desulfoglucosinolates.[1] The desulfated glucosinolates are then separated and quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Quantification is typically achieved by using an external standard of a commercially available glucosinolate, such as sinigrin, and applying a relative response factor for this compound if available.[1]
Experimental Protocols
Sample Preparation: Extraction and Desulfation
This protocol is adapted from established methods for glucosinolate analysis.[1][4]
Materials and Reagents:
-
Plant material (fresh, frozen, or freeze-dried)
-
70% Methanol (MeOH)
-
Ultrapure water
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Purified sulfatase (from Helix pomatia) solution[1]
-
Sodium acetate buffer (20 mM, pH 5.5)[1]
-
Sinigrin (or this compound if available) standard
Procedure:
-
Sample Homogenization: Homogenize fresh or frozen plant material to a fine powder in liquid nitrogen. For freeze-dried material, a ball mill or grinder can be used.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase enzymes.[1]
-
Vortex thoroughly and incubate in a water bath at 70°C for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at a high speed (e.g., 13,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
-
Anion Exchange Column Preparation:
-
Prepare small columns using Pasteur pipettes or similar, plugged with glass wool.[5]
-
Add a slurry of DEAE-Sephadex A-25 resin to the columns and allow to settle.
-
Wash the resin with ultrapure water.
-
-
Sample Loading and Washing:
-
Desulfation:
-
Apply 75 µL of purified sulfatase solution to the top of the resin.
-
Allow the desulfation reaction to proceed overnight (approximately 18 hours) at room temperature.[1]
-
-
Elution and Final Preparation:
-
Elute the desulfothis compound from the column with 2 x 0.5 mL of ultrapure water.[1]
-
Collect the eluate and freeze-dry.[1]
-
Reconstitute the dried residue in a precise volume (e.g., 250 µL) of ultrapure water.[1]
-
Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[5][6]
-
HPLC Analysis
Instrumentation and Conditions:
The following table summarizes the recommended HPLC conditions for the analysis of desulfothis compound.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm)[1] |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 below |
| Flow Rate | 0.75 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 229 nm[1][7] |
| Injection Volume | 10-20 µL |
Table 1: HPLC System Parameters
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 99 | 1 |
| 5.0 | 99 | 1 |
| 25.0 | 68 | 32 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 32.0 | 99 | 1 |
| 40.0 | 99 | 1 |
Table 2: Gradient Elution Program for Desulfoglucosinolate Separation
Data Presentation
Quantitative data for this compound should be determined during method validation. The following table provides a template for the expected quantitative parameters.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Desulfo-Glucolimnanthin | To be determined | To be determined | To be determined | To be determined |
| Desulfo-Sinigrin (Standard) | To be determined | >0.999 | To be determined | To be determined |
Table 3: Template for Quantitative Data Summary
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a plant glucosinolate, increases the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. youtube.com [youtube.com]
- 5. nacalai.com [nacalai.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF [mdpi.com]
Application Notes and Protocols for Glucolimnanthin as a Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glucolimnanthin and its derivatives as a bioherbicide. The protocols detailed below are intended to guide researchers in the effective evaluation and application of these natural compounds for weed management.
Introduction
This compound is a glucosinolate found in the seed meal of meadowfoam (Limnanthes alba). While this compound itself possesses limited herbicidal activity, its enzymatic degradation yields potent phytotoxic compounds, primarily 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile.[1] This conversion is catalyzed by the enzyme myrosinase, which is naturally present in meadowfoam seeds and can also be found in soil microorganisms. The application of fermented meadowfoam seed meal, rich in these degradation products, presents a promising avenue for the development of a natural, effective bioherbicide.[1][2]
The herbicidal action of these isothiocyanates is attributed to their ability to induce oxidative stress in plants, leading to cellular damage and ultimately, plant death. This mode of action, common to many isothiocyanates, involves the generation of reactive oxygen species (ROS), disruption of the cell cycle, and induction of apoptosis.
Quantitative Data on Herbicidal Activity
The efficacy of this compound's degradation products and related aromatic isothiocyanates has been evaluated against several weed species. The following tables summarize the available quantitative data.
Table 1: Herbicidal Activity of this compound and its Degradation Products against Downy Brome (Bromus tectorum)
| Compound | Assay Type | Parameter | Value (µmol/g soil) |
| This compound | Coleoptile Emergence | Log Odds Ratio | -0.86 |
| 3-methoxyphenylacetonitrile | Coleoptile Emergence | Log Odds Ratio | -2.12 |
| 3-methoxybenzyl isothiocyanate | Coleoptile Emergence | Log Odds Ratio | -0.66 |
| 2-(3-methoxyphenyl)ethanethioamide | Coleoptile Emergence | Log Odds Ratio | -3.00 |
Data sourced from Stevens et al., 2009.[1] The log odds ratio represents the herbicidal potency, with a more negative value indicating higher potency.
Table 2: Herbicidal Activity of Aromatic Isothiocyanates against Various Weed Species
| Compound | Weed Species | Assay Type | ED50 (nmol/g soil) |
| Benzyl isothiocyanate | Texas panicum (Panicum texanum) | Soil Incorporation | >10,000 |
| Benzyl isothiocyanate | Large crabgrass (Digitaria sanguinalis) | Soil Incorporation | 1,131 |
| Benzyl isothiocyanate | Sicklepod (Senna obtusifolia) | Soil Incorporation | 1,846 |
| Phenyl isothiocyanate | Texas panicum (Panicum texanum) | Soil Incorporation | 1,833 |
| Phenyl isothiocyanate | Large crabgrass (Digitaria sanguinalis) | Soil Incorporation | 1,131 |
| Phenyl isothiocyanate | Sicklepod (Senna obtusifolia) | Soil Incorporation | 2,748 |
| 2-Phenylethyl isothiocyanate | Texas panicum (Panicum texanum) | Soil Incorporation | >10,000 |
| 2-Phenylethyl isothiocyanate | Large crabgrass (Digitaria sanguinalis) | Soil Incorporation | 1,732 |
| 2-Phenylethyl isothiocyanate | Sicklepod (Senna obtusifolia) | Soil Incorporation | 3,121 |
ED50 (Effective Dose 50) is the concentration that causes a 50% reduction in weed density. Data for aromatic isothiocyanates are included to provide a broader understanding of their potential herbicidal activity, as specific data for 3-methoxybenzyl isothiocyanate against a wide range of weeds is limited. Data sourced from Norsworthy et al., 2007.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isothiocyanate-Induced Phytotoxicity
The phytotoxic effects of isothiocyanates are primarily mediated through the induction of oxidative stress. The following diagram illustrates the proposed signaling pathway, based on studies of sulforaphane, a well-researched isothiocyanate.
References
- 1. Herbicidal activity of eight isothiocyanates on Texas panicum (Panicum texanum), large crabgrass (Digitaria sanguinalis), and sicklepod (Senna obtusifolia) | Weed Science | Cambridge Core [cambridge.org]
- 2. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Bioactivity of Glucolimnanthin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Glucolimnanthin derivatives and detailed protocols for evaluating their bioactivity. This compound, a glucosinolate found in plants of the Limnanthaceae family, and its derivatives, particularly the isothiocyanate m-methoxybenzyl isothiocyanate, are of significant interest for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.
Introduction to this compound and its Bioactive Derivatives
Glucosinolates are a class of secondary metabolites found in cruciferous vegetables.[1][2] They are inactive in their native form but are hydrolyzed by the enzyme myrosinase upon plant tissue damage to produce biologically active compounds, primarily isothiocyanates.[2][3] this compound is the precursor to m-methoxybenzyl isothiocyanate, a compound that has demonstrated significant potential in preclinical studies.[4] The bioactivity of isothiocyanates is largely attributed to their ability to modulate key cellular signaling pathways, such as the Nrf2 and NF-κB pathways, which are critical in regulating cellular defense mechanisms against oxidative stress and inflammation.[5][6]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be approached through established methods for glucosinolate synthesis, primarily the aldoxime or hydroximate disconnection approaches.[7][8] A key bioactive derivative, m-methoxybenzyl isothiocyanate, is typically produced by enzymatic hydrolysis of the parent glucosinolate, this compound.
Protocol 1: Synthesis of 4-Methoxybenzyl Glucosinolate (Glucoaubrietin - a this compound analog)
This protocol outlines a general chemical synthesis approach for a structurally similar aromatic glucosinolate.
Materials:
-
4-methoxyphenylacetaldoxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Sulfur trioxide pyridine complex
-
Potassium bicarbonate
-
Methanol
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (chromatography columns)
Procedure:
-
Chlorination of the Aldoxime: Dissolve 4-methoxyphenylacetaldoxime in dry DCM. Cool the solution to 0°C and add NCS portion-wise while stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Formation of the Thiohydroximate: In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in DCM and add pyridine. Cool this solution to 0°C. To the cold hydroximoyl chloride solution from step 1, add the thioglucose solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the acetylated thiohydroximate.
-
Sulfation: Dissolve the purified thiohydroximate in dry pyridine and cool to 0°C. Add sulfur trioxide pyridine complex and stir the mixture at room temperature for 24 hours.
-
Ion Exchange: Quench the reaction with a saturated solution of potassium bicarbonate and stir for 1 hour. Concentrate the mixture and purify the residue using a suitable ion-exchange resin to obtain the potassium salt of the acetylated glucosinolate.
-
Deacetylation: Dissolve the acetylated glucosinolate in dry methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, neutralize with a weak acid and concentrate. Purify the final product by chromatography to yield 4-methoxybenzyl glucosinolate.
Protocol 2: Enzymatic Hydrolysis of this compound to m-Methoxybenzyl Isothiocyanate
This protocol describes the enzymatic conversion of the parent glucosinolate to its bioactive isothiocyanate.[2][3]
Materials:
-
Purified this compound
-
Myrosinase (e.g., from white mustard seeds)
-
Phosphate buffer (pH 6.5)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Enzyme Preparation: Prepare a solution of myrosinase in phosphate buffer.
-
Substrate Preparation: Dissolve this compound in phosphate buffer.
-
Enzymatic Reaction: Combine the this compound solution with the myrosinase solution. Incubate the mixture at 37°C for 2 hours with gentle agitation.
-
Extraction: After incubation, extract the reaction mixture three times with an equal volume of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield crude m-methoxybenzyl isothiocyanate.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Bioactivity Studies of this compound Derivatives
The following protocols are standard assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of synthesized this compound derivatives.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-only control. Determine the IC50 value.
Protocol 5: Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of a compound.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Test compounds
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the this compound derivatives in methanol.
-
Reaction Mixture: Add the DPPH solution to each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.
Quantitative Bioactivity Data
The following table summarizes the reported bioactivity data for m-methoxybenzyl isothiocyanate and a related isothiocyanate, benzyl isothiocyanate, for comparison.
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| m-Methoxybenzyl alcohol, 3,5-dihydroxy- | Anti-inflammatory (NO production) | RAW 264.7 | >1000 (suppression observed) | [4] |
| Benzyl isothiocyanate | Cytotoxicity | SKM-1 (human AML) | 4.15 | [13] |
| Benzyl isothiocyanate | Cytotoxicity | SKM/VCR (human AML) | 4.76 | [13] |
| Sulforaphane | Cytotoxicity | MCF-7 (human breast cancer) | 5 | [14] |
| Sulforaphane | Cytotoxicity | T47D (human breast cancer) | 6.6 | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactivity of this compound derivatives, particularly isothiocyanates, is often mediated through the modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.
Caption: NF-κB Signaling Pathway Inhibition by Isothiocyanates.
Experimental Workflow
The logical flow for the synthesis and bioactivity screening of this compound derivatives is outlined below.
Caption: Workflow for Synthesis and Bioactivity Testing.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 10. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Glucolimnanthin Breakdown Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of breakdown products derived from glucolimnanthin, a glucosinolate found in plants of the Limnanthes genus. The primary breakdown product upon enzymatic hydrolysis is m-methoxybenzyl isothiocyanate, a compound of interest for its potential biological activities.
Introduction to this compound and its Breakdown
This compound is a benzylglucosinolate characterized by a methoxy group at the meta position of the benzyl ring. Upon tissue damage, the enzyme myrosinase hydrolyzes the thioglucosidic bond in this compound, leading to the formation of an unstable aglycone. This intermediate then rearranges to form several potential breakdown products, with the primary product under neutral pH conditions being m-methoxybenzyl isothiocyanate. Other potential products, such as the corresponding nitrile or alcohol, may be formed under different pH conditions or in the presence of specific proteins.
Analytical Techniques Overview
Several analytical techniques can be employed for the identification and quantification of this compound breakdown products. The choice of technique depends on the specific research question, the complexity of the sample matrix, and the desired sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a robust technique for the separation and quantification of isothiocyanates, especially after derivatization to introduce a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the identification and quantification of this compound breakdown products in complex matrices without the need for derivatization.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like isothiocyanates.[2][3] Derivatization may be necessary for less volatile breakdown products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of purified breakdown products.
Experimental Protocols
Sample Preparation from Plant Material
Proper sample preparation is crucial to prevent the degradation of this compound and its breakdown products.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
Liquid nitrogen
-
Freeze-dryer
-
Grinder or mill
-
Solvents: 70% methanol, dichloromethane (DCM), ethyl acetate
Protocol:
-
Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity.
-
Lyophilization: Freeze-dry the plant material to remove water, which helps in preserving the compounds.
-
Grinding: Grind the freeze-dried tissue to a fine powder using a grinder or mill.
-
Extraction:
-
For intact this compound analysis, extract the powdered material with 70% methanol.
-
For the analysis of pre-existing breakdown products, extract with a non-polar solvent like dichloromethane or ethyl acetate to minimize further enzymatic hydrolysis.
-
-
Filtration and Storage: Filter the extract to remove solid debris and store it at -20°C or lower until analysis.
Enzymatic Hydrolysis of this compound
This protocol describes the in-vitro enzymatic conversion of this compound to its breakdown products using myrosinase.
Materials:
-
This compound extract or standard
-
Myrosinase enzyme (commercially available or extracted from a suitable plant source)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Dichloromethane (DCM) or ethyl acetate
Protocol:
-
Reaction Setup: In a glass vial, dissolve a known amount of this compound extract or standard in phosphate buffer (pH 6.5).
-
Enzyme Addition: Add a sufficient amount of myrosinase solution to the vial. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (or a controlled temperature, e.g., 37°C) for a specific duration (e.g., 2 hours). The reaction time can be optimized to achieve complete hydrolysis.
-
Extraction of Breakdown Products: After incubation, stop the reaction by adding an equal volume of DCM or ethyl acetate. Vortex vigorously to extract the breakdown products into the organic layer.
-
Phase Separation: Centrifuge the mixture to facilitate phase separation.
-
Collection: Carefully collect the organic layer containing the breakdown products.
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile for LC-MS, hexane for GC-MS).
LC-MS/MS Method for m-Methoxybenzyl Isothiocyanate
This protocol provides a general framework for the quantitative analysis of m-methoxybenzyl isothiocyanate using LC-MS/MS.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The protonated molecular ion of m-methoxybenzyl isothiocyanate ([M+H]⁺), which has a mass-to-charge ratio (m/z) of 180.05.
-
Product Ion (Q3): A characteristic fragment ion. For benzyl isothiocyanates, a common fragmentation is the loss of the isothiocyanate group, resulting in a tropylium-like ion. For m-methoxybenzyl isothiocyanate, a prominent product ion would be at m/z 121.06 (the methoxybenzyl cation).
-
MRM Transition: 180.05 → 121.06.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
GC-MS Method for m-Methoxybenzyl Isothiocyanate
This protocol outlines a general procedure for the analysis of m-methoxybenzyl isothiocyanate by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: The mass spectrum of m-methoxybenzyl isothiocyanate is expected to show a molecular ion peak at m/z 179 and a base peak corresponding to the methoxybenzyl cation at m/z 121.[4][5]
Synthesis of m-Methoxybenzyl Isothiocyanate Standard
A standard of m-methoxybenzyl isothiocyanate is essential for accurate quantification.
Materials:
-
m-Methoxybenzylamine
-
Thiophosgene or a safer alternative like 1,1'-thiocarbonyldiimidazole
-
Dichloromethane (DCM)
-
Triethylamine
-
Silica gel for column chromatography
General Procedure:
-
Dissolve m-methoxybenzylamine in DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of thiophosgene or 1,1'-thiocarbonyldiimidazole in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure m-methoxybenzyl isothiocyanate.
-
Confirm the identity and purity of the synthesized standard by NMR and mass spectrometry.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different samples or experimental conditions.
Table 1: Quantification of this compound Breakdown Products
| Sample ID | This compound (µg/g) | m-Methoxybenzyl Isothiocyanate (µg/g) | m-Methoxybenzyl Nitrile (µg/g) | m-Methoxybenzyl Alcohol (µg/g) |
| Control | 1500 ± 120 | 50 ± 5 | < LOD | < LOD |
| Treatment A | 200 ± 25 | 950 ± 80 | 30 ± 4 | 15 ± 2 |
| Treatment B | 800 ± 70 | 450 ± 50 | 10 ± 2 | 5 ± 1 |
LOD: Limit of Detection. Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Experimental Workflow
Nrf2 Signaling Pathway Activation
m-Methoxybenzyl isothiocyanate, like other isothiocyanates, is expected to activate the Nrf2 antioxidant response pathway.
Induction of Apoptosis
Isothiocyanates can induce apoptosis in cancer cells through the mitochondrial pathway.
References
- 1. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]
Application Notes and Protocols for Testing Glucolimnanthin Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucolimnanthin is a glucosinolate found in plants of the Limnanthaceae family. While research on this compound is ongoing, its structural class suggests potential biological activities relevant to drug discovery and development. Glucosinolates can be hydrolyzed by the enzyme myrosinase to produce isothiocyanates, a class of compounds known for their anti-cancer, anti-inflammatory, and antioxidant properties. Therefore, it is hypothesized that this compound may exert significant effects on cellular processes such as viability, proliferation, apoptosis, and inflammation.
These application notes provide detailed protocols for a panel of cell culture assays to investigate the potential therapeutic effects of this compound. The following sections include methodologies for assessing cell viability and proliferation, apoptosis induction, and anti-inflammatory activity. Representative data from studies on closely related isothiocyanates are provided to illustrate expected outcomes, owing to the limited availability of quantitative data for this compound specifically.
Cell Viability and Proliferation Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, HeLa, Saos-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in a complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of a drug that gives a half-maximal inhibitory response) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation
Note: The following data are representative examples from studies on isothiocyanates, the hydrolysis products of glucosinolates, and are intended to illustrate the type of data that can be generated from these assays.
Table 1: Representative IC50 Values of Isothiocyanates in Various Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Benzyl Isothiocyanate | 48 | 1.68 mg/mL | [1] |
| HeLa (Cervical Cancer) | Benzyl Isothiocyanate | 48 | 1 mg/mL | [1] |
| Saos-2 (Osteosarcoma) | Benzyl Isothiocyanate | 48 | 1.7 mg/mL | [1] |
| HT-29 (Colon Cancer) | 9-methoxycanthin-6-one | 72 | 3.79 ± 0.069 | [2] |
| A2780 (Ovarian Cancer) | 9-methoxycanthin-6-one | 72 | 4.04 ± 0.36 | [2] |
| SKOV-3 (Ovarian Cancer) | 9-methoxycanthin-6-one | 72 | 5.80 ± 0.40 | [2] |
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, which is characteristic of late-stage apoptosis or necrosis. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Note: The following data are representative examples from studies on isothiocyanates.
Table 2: Representative Apoptosis Induction by Isothiocyanates in Cancer Cell Lines
| Cell Line | Compound | Concentration | Incubation Time (h) | % Early Apoptosis | % Late Apoptosis | Reference |
| HepG2 | Sulforaphene | IC50 | 24 | 1.67 | 2.45 | [3] |
| HepG2 | Sulforaphene | IC50 | 48 | 10.58 | 18.95 | [3] |
| HepG2 | Sulforaphene | IC50 | 72 | 13.81 | 35.25 | [3] |
| SCC9 | Benzyl Isothiocyanate | 5 µM | 24 | - | Increased | [4] |
| SCC9 | Benzyl Isothiocyanate | 25 µM | 48 | - | Increased | [4] |
Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Anti-inflammatory Assay: Nitric Oxide Measurement
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The production of NO is often induced by inflammatory stimuli such as lipopolysaccharide (LPS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit LPS-induced NO production. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100
Data Presentation
Note: The following data are representative examples from studies on compounds with anti-inflammatory properties.
Table 3: Representative Inhibition of Nitric Oxide Production
| Cell Line | Treatment | Concentration | % NO Inhibition | Reference |
| RAW 264.7 | Glucosamine | 0.1 mM | 18 | [5] |
| RAW 264.7 | Glucosamine | 0.5 mM | 38 | [5] |
| RAW 264.7 | Glucosamine | 1.0 mM | 60 | [5] |
| RAW 264.7 | Glucosamine | 2.0 mM | 89 | [5] |
Signaling Pathways
Based on the known effects of isothiocyanates, the hydrolysis products of glucosinolates, this compound may modulate key signaling pathways involved in apoptosis and inflammation.
Apoptosis Signaling Pathway
Isothiocyanates are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Potential Apoptosis Signaling Pathways Modulated by this compound.
Anti-inflammatory Signaling Pathway
Isothiocyanates have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces nitric oxide.
Caption: Potential Anti-inflammatory Mechanism of this compound via NF-κB Inhibition.
References
- 1. 4-Methoxybenzyl isothiocyanate, 94% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine inhibits inducible nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucolimnanthin-Containing Meal in Soil Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glucolimnanthin-containing meal, primarily derived from meadowfoam (Limnanthes alba), as a biofumigant for soil treatment. The document details its herbicidal, nematicidal, and fungicidal applications, supported by quantitative data, experimental protocols, and visual diagrams of key processes.
Introduction
Meadowfoam seed meal, a byproduct of oil extraction, is a rich source of the glucosinolate this compound (GLN).[1][2][3] When incorporated into soil, GLN undergoes enzymatic hydrolysis to release bioactive compounds, primarily 3-methoxybenzyl isothiocyanate (ITC), which exhibit potent biocidal activity against a range of soil-borne pests and weeds.[1][3][4] This process, known as biofumigation, offers a promising and environmentally sustainable alternative to synthetic chemical fumigants.[5][6][7] The meal itself also serves as an organic nitrogen source, contributing to soil fertility.[8][9]
Mechanism of Action: this compound Hydrolysis
The efficacy of this compound-containing meal hinges on its conversion to toxic breakdown products.[3][10] this compound itself has limited biological activity.[11] The key step is the hydrolysis of GLN by the enzyme myrosinase. Commercial meadowfoam seed meal is often enzyme-inactive due to the heat treatment during oil processing.[1] Therefore, activation is crucial and can be achieved by incorporating a source of active myrosinase, such as freshly ground meadowfoam seeds, other Brassica plant materials, or by relying on the myrosinase activity of soil microorganisms.[1][9][12]
Upon hydrolysis, GLN is converted into several bioactive compounds, with 3-methoxybenzyl isothiocyanate being the most significant for pest and pathogen control.[1][3] Other degradation products with herbicidal properties include 3-methoxyphenylacetonitrile and 2-(3-methoxyphenyl)ethanethioamide.[1][2]
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of this compound-containing meal and its degradation products on various soil-borne pests and weeds.
Table 1: Nematicidal and Fungicidal Activity of this compound Degradation Products
| Compound | Target Organism | EC50 (mg/mL) | Reference |
| 3-Methoxybenzyl isothiocyanate | Meloidogyne hapla (Nematode) | 0.0025 - 0.0027 | [3][4] |
| 3-Methoxybenzyl isothiocyanate | Pythium irregulare (Fungus) | 0.05 | [3][4] |
| 3-Methoxybenzyl isothiocyanate | Verticillium dahliae (Fungus) | 0.1 | [3][4] |
| 2-(3-Methoxyphenyl)ethanethioamide | Meloidogyne hapla | Toxic | [3] |
| 2-(3-Methoxyphenyl)ethanethioamide | Pythium irregulare | Toxic | [3] |
| 3-Methoxyphenylacetonitrile | Meloidogyne hapla | Toxic | [3] |
| 3-Methoxyphenylacetonitrile | Pythium irregulare | Toxic | [3] |
| This compound | Meloidogyne hapla, Pythium irregulare, Verticillium dahliae | Not toxic up to 1.0 | [3][4] |
| 2-(3-Methoxyphenyl)acetamide | Meloidogyne hapla, Pythium irregulare, Verticillium dahliae | Not toxic up to 1.0 | [3] |
Table 2: Herbicidal Activity of Fermented Meadowfoam Seed Meal
| Treatment | Target Weed | Effect | Reference |
| Enzyme-activated meal | Bromus tectorum (Downy Brome) | Increased herbicidal potency (r² = 0.96 correlation with degradation products) | [1][2] |
| Activated MSM (3% by weight) | Lettuce | No emergence for six days | [9] |
| Activated MSM | Sonchus asper (Spiny Sowthistle) | >95% emergence inhibition, 80% biomass reduction | [9] |
Table 3: Impact on Crop Yield with Seed Meal Biofumigation
| Seed Meal | Crop | Application Rate | Yield Increase vs. Control | Reference |
| Mustard seed meal | Strawberry | 2240 kg/ha | 27-29% | [13] |
| Mustard seed meal | Strawberry | 1120-4480 kg/ha | Average 12% | [13] |
| Mustard seed meal | Strawberry | Not specified | Up to 50% | [5] |
Experimental Protocols
The following are generalized protocols for the application of this compound-containing meal for soil treatment. Researchers should optimize these protocols based on specific soil types, target pests, and environmental conditions.
Protocol 1: General Soil Biofumigation
This protocol outlines the basic steps for incorporating this compound-containing meal into the soil for general pest and weed suppression.
Materials:
-
This compound-containing meal (e.g., meadowfoam seed meal)
-
Myrosinase source (e.g., freshly ground meadowfoam seeds, Brassica green manure) - if using enzyme-inactive meal
-
Tiller or other soil incorporation equipment
-
Irrigation system
-
Plastic tarp (optional, for enhancing fumigation)
Procedure:
-
Soil Preparation: Prepare the seedbed to a fine tilth to ensure even distribution of the meal. The soil should be moist to facilitate the enzymatic reaction.[5]
-
Meal Application: Uniformly apply the seed meal at a rate of 1000-4500 kg/ha .[5][13] The optimal rate will depend on the soil type, target pest, and glucosinolate concentration of the meal.
-
Myrosinase Activation (if needed): If using enzyme-inactive meal, co-apply a source of myrosinase. A common approach is to add 1% by weight of freshly ground, enzyme-active seeds to the inactive meal.[1][2]
-
Incorporation: Immediately incorporate the meal into the top 15-20 cm of soil using a tiller. Thorough mixing is crucial for effective biofumigation.[5]
-
Irrigation: Irrigate the treated area to ensure adequate soil moisture, which is essential for the hydrolysis of this compound.[5][7]
-
Sealing (Optional): For maximum efficacy, cover the treated area with a plastic tarp immediately after irrigation to trap the volatile isothiocyanates in the soil.[5][13]
-
Waiting Period: Allow a waiting period of at least 14-21 days before planting the desired crop to avoid phytotoxicity to the seedlings.[5][13]
Protocol 2: In Vitro Nematicidal Bioassay
This protocol is for assessing the direct toxicity of this compound degradation products on nematodes.
Materials:
-
Target nematode species (e.g., Meloidogyne spp. second-stage juveniles)
-
This compound degradation products (e.g., 3-methoxybenzyl isothiocyanate)
-
Multi-well plates (e.g., 96-well)
-
Sterile water or buffer
-
Microscope
Procedure:
-
Prepare Test Solutions: Create a dilution series of the test compounds in sterile water or an appropriate buffer.
-
Nematode Suspension: Prepare a suspension of nematodes at a known concentration.
-
Exposure: In each well of a multi-well plate, add a specific volume of the nematode suspension and an equal volume of the test solution. Include control wells with nematodes in water/buffer only.
-
Incubation: Incubate the plates at a controlled temperature for a defined period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the EC50 value (the concentration that causes 50% mortality).
Concluding Remarks
This compound-containing meal represents a valuable tool for sustainable agriculture, offering a multi-faceted approach to soil health by controlling pests and weeds while providing organic matter. The successful application of this biofumigant relies on understanding the biochemical processes involved, particularly the enzymatic conversion of this compound to its bioactive degradation products. Further research is warranted to optimize application rates for different soil types and cropping systems and to explore the full spectrum of its biocidal activity.
References
- 1. Herbicidal Activity of Glucosinolate Degradation Products in Fermented Meadowfoam (Limnanthes alba) Seed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicidal activity of glucosinolate degradation products in fermented meadowfoam ( Limnanthes alba ) seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of meadowfoam (Limnanthes alba) seed meal this compound degradation products against soilborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Meadowfoam (Limnanthes alba) Seed Meal this compound Degradation Products against Soil-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mustard Seed Meal as a Chemical Fumigation Alternative | Weekly Crop Update [sites.udel.edu]
- 6. taes.tennessee.edu [taes.tennessee.edu]
- 7. ocl-journal.org [ocl-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Effects of glucosinolates and their enzymatic hydrolysis products via myrosinase on the root-knot nematode Meloidogyne incognita (Kofoid et White) Chitw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 13. mbao.org [mbao.org]
Application Notes and Protocols for Large-Scale Purification of Glucolimnanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucolimnanthin is a glucosinolate found in significant quantities in the seed meal of meadowfoam (Limnanthes alba).[1][2][3] The meal, a byproduct of oil extraction, can contain up to 4% this compound, making it a viable source for large-scale purification.[1][2][3] Glucosinolates and their derivatives have garnered interest for their potential biological activities, making purified this compound a valuable compound for research and development in various fields, including pharmaceuticals and agriculture.
These application notes provide a comprehensive overview and detailed protocols for the large-scale extraction and purification of this compound from meadowfoam seed meal. The methodology is based on established principles of glucosinolate purification, primarily involving solid-liquid extraction followed by anion-exchange and preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the expected quantitative data for a large-scale purification process starting from 10 kg of meadowfoam seed meal. The values are estimates based on typical glucosinolate purification yields and should be optimized for specific laboratory or industrial conditions.
Table 1: Extraction and Purification of this compound from Meadowfoam Seed Meal (10 kg)
| Purification Step | Starting Material | Product | Expected Yield (g) | Purity (%) |
| Extraction | 10 kg Meadowfoam Seed Meal | Crude this compound Extract | 350-400 | 10-15 |
| Anion-Exchange Chromatography | 350-400 g Crude Extract | Partially Purified this compound | 280-320 | 60-70 |
| Preparative HPLC | 280-320 g Partially Purified Fraction | Highly Purified this compound | 224-256 | >95 |
Table 2: Key Parameters for Chromatographic Purification
| Parameter | Anion-Exchange Chromatography | Preparative HPLC |
| Stationary Phase | DEAE-Sepharose or similar weak anion-exchanger | C18 silica gel (10-15 µm) |
| Column Dimensions | Scaled for large volume (e.g., 20 L bed volume) | Scaled for large-scale separation (e.g., 10 cm ID x 25 cm L) |
| Mobile Phase | Stepwise or linear salt gradient (e.g., 0-1 M NaCl) in a suitable buffer (e.g., 20 mM MES, pH 5.5) | Gradient of acetonitrile in water (e.g., 5-30% acetonitrile) |
| Flow Rate | Dependent on column size, typically lower for large columns to ensure binding | Dependent on column size and particle size |
| Detection | UV at 229 nm | UV at 229 nm |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound from Meadowfoam Seed Meal
This protocol describes the initial extraction of this compound from meadowfoam seed meal.
Materials:
-
Meadowfoam (Limnanthes alba) seed meal
-
70% Methanol (v/v) in deionized water
-
Large-scale extraction vessel with overhead stirring
-
Filtration system (e.g., filter press or large Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation of Seed Meal: Ensure the meadowfoam seed meal is finely ground to increase the surface area for efficient extraction.
-
Extraction:
-
In a large extraction vessel, suspend 10 kg of ground meadowfoam seed meal in 100 L of 70% methanol.
-
Stir the mixture vigorously at 70°C for 2 hours. The elevated temperature helps to inactivate myrosinase, an enzyme that can degrade this compound.
-
Allow the solid material to settle.
-
-
Filtration:
-
Separate the liquid extract from the solid residue by filtration.
-
Wash the solid residue with an additional 20 L of 70% methanol to recover any remaining this compound.
-
Combine the liquid extracts.
-
-
Concentration:
-
Concentrate the combined extracts under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 40°C.
-
Concentrate until the volume is reduced to approximately 5-10 L. This crude extract is now ready for the first purification step.
-
Protocol 2: Anion-Exchange Chromatography for this compound Purification
This protocol details the purification of the crude this compound extract using anion-exchange chromatography.
Materials:
-
Crude this compound extract from Protocol 1
-
DEAE-Sepharose resin (or equivalent weak anion-exchanger)
-
Chromatography column suitable for large-scale applications
-
Equilibration Buffer: 20 mM MES, pH 5.5
-
Elution Buffer: 1 M NaCl in 20 mM MES, pH 5.5
-
Peristaltic pump
-
Fraction collector
-
UV detector
Procedure:
-
Column Packing and Equilibration:
-
Pack a large-scale chromatography column with DEAE-Sepharose resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of Equilibration Buffer.
-
-
Sample Loading:
-
Adjust the pH of the crude this compound extract to 5.5 and filter it through a 0.45 µm filter to remove any particulate matter.
-
Load the filtered extract onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
After loading, wash the column with at least 5 column volumes of Equilibration Buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a stepwise or linear gradient of the Elution Buffer. For a linear gradient, a gradient from 0% to 100% Elution Buffer over 10 column volumes is recommended. For a step gradient, steps of 0.1 M, 0.25 M, 0.5 M, and 1 M NaCl can be used.
-
Collect fractions and monitor the elution profile using a UV detector at 229 nm. This compound is expected to elute at a specific salt concentration.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
-
Desalting:
-
Desalt the pooled fractions using a suitable method such as diafiltration or size-exclusion chromatography.
-
Protocol 3: Preparative HPLC for High-Purity this compound
This protocol describes the final polishing step to obtain highly purified this compound using preparative HPLC.
Materials:
-
Partially purified and desalted this compound from Protocol 2
-
Preparative HPLC system with a suitable C18 column
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Separation:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 30% over 30 minutes). The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at 229 nm.
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain pure this compound as a white powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
Anion-Exchange Chromatography Principle
Caption: Principle of this compound binding and elution in anion-exchange chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of meadowfoam (Limnanthes alba) seed meal this compound degradation products against soilborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Identification and Phytotoxicity of a New Glucosinolate Breakdown Product from Meadowfoam (Limnanthes alba) Seed Meal - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Studying Glucolimnanthin in Soil Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the effects of Glucolimnanthin, a naturally occurring glucosinolate, on soil microbial communities. The protocols outlined below detail the necessary steps from experimental setup to data analysis, enabling a thorough assessment of this compound's potential as a modulator of soil microbiology for applications in agriculture and drug development.
Introduction to this compound and its Significance
This compound (m-Methoxybenzylglucosinolate) is an aralkylglucosinolic acid with the chemical formula C15H21NO10S2.[1][2] Found in plants of the order Brassicales, it is a secondary metabolite that, upon enzymatic hydrolysis by myrosinase in the soil, can release biologically active compounds, primarily isothiocyanates.[3][4] These breakdown products are known to possess antimicrobial properties and can influence the structure and function of soil microbial communities.[3][5][6][7] Understanding the impact of this compound on soil microbiology is crucial for harnessing its potential in biofumigation to control soil-borne pathogens and for discovering novel antimicrobial agents.[5][6][7][8]
Experimental Design: A Microcosm Approach
A soil microcosm study is a controlled and effective method to investigate the dose-dependent and temporal effects of this compound on the soil microbiome.
2.1. Experimental Setup
-
Soil Collection and Characterization: Collect soil from a well-characterized field site, preferably one with a known history and no recent pesticide application. Sieve the soil (2 mm mesh) to ensure homogeneity and remove large debris. A baseline characterization of the soil's physicochemical properties is essential.
Parameter Method Purpose pH pH meter in a 1:2.5 soil-to-water suspension Determines the baseline acidity/alkalinity, which influences microbial activity and this compound stability. Soil Texture Hydrometer method Characterizes the proportion of sand, silt, and clay, affecting water retention and aeration. Total Carbon and Nitrogen Dry combustion analyzer Provides baseline nutrient status. Organic Matter Loss-on-ignition Indicates the amount of organic material available to microorganisms.[9] Available Phosphorus Olsen P or Bray-1 test Assesses a key limiting nutrient for microbial growth. -
Microcosm Preparation: Use sterile glass jars or plastic containers as microcosms. Add a standardized amount of the prepared soil to each microcosm. The soil should be maintained at a consistent moisture level (e.g., 60% of water-holding capacity) throughout the experiment.
-
This compound Application: Prepare stock solutions of purified this compound in sterile distilled water. The microcosms will be divided into treatment groups with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/g of dry soil) and a control group receiving only sterile water. Each treatment and control should have at least three to five replicates.
-
Incubation: Incubate the microcosms in a controlled environment (e.g., a dark incubator at 25°C) for a defined period (e.g., 28 days). Destructive sampling should be performed at specific time points (e.g., day 0, 1, 3, 7, 14, and 28) to analyze the temporal effects.
Key Experiments and Protocols
3.1. Quantification of this compound and its Degradation Products
This protocol is crucial for understanding the persistence and transformation of this compound in the soil.
Protocol 3.1: Extraction and HPLC-MS/MS Analysis
-
Extraction:
-
Weigh 5 g of soil from each microcosm into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol and shake vigorously for 1 hour at room temperature.[10]
-
Centrifuge the samples at 4000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) for this compound and its expected isothiocyanate and nitrile degradation products.[11][12]
-
Quantify the compounds by comparing their peak areas to those of a standard curve generated with purified standards.
3.2. Analysis of Soil Microbial Community Structure
This involves assessing the changes in the composition and diversity of the microbial community in response to this compound.
Protocol 3.2: Soil DNA Extraction and 16S rRNA and ITS Amplicon Sequencing
-
DNA Extraction:
-
Extract total genomic DNA from 0.25 g of soil from each sample using a commercially available soil DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the V4 region of the bacterial 16S rRNA gene and the fungal ITS2 region using established primer pairs.
-
-
Sequencing:
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatics Analysis:
-
Process the raw sequencing reads using a standardized bioinformatics pipeline such as QIIME2 or mothur.[13]
-
The pipeline should include quality filtering, denoising (e.g., with DADA2), taxonomic assignment against a reference database (e.g., SILVA for 16S rRNA and UNITE for ITS), and calculation of alpha and beta diversity metrics.[13]
-
3.3. Assessment of Soil Microbial Biomass and Activity
These measurements provide insights into the overall health and functional capacity of the soil microbial community.
Protocol 3.3: Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction
-
Fumigation:
-
Extraction:
-
Analysis:
-
Measure the total organic carbon in the extracts using a TOC analyzer.
-
Calculate the Microbial Biomass Carbon (MBC) as the difference in extractable carbon between the fumigated and non-fumigated samples, using a correction factor (kEC).
-
Protocol 3.4: Soil Enzyme Activity Assays
-
Dehydrogenase Activity (as an indicator of overall microbial activity):
-
Incubate a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Dehydrogenase activity reduces TTC to triphenyl formazan (TPF), which is red.
-
Extract the TPF with methanol and measure its absorbance spectrophotometrically at 485 nm.[18]
-
-
Phosphatase Activity (involved in phosphorus cycling):
-
Incubate a soil sample with p-nitrophenyl phosphate (pNPP).
-
Phosphatase cleaves the phosphate group, releasing p-nitrophenol (pNP), which is yellow under alkaline conditions.
-
Measure the absorbance of pNP at 410 nm.[19]
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups and time points.
Table 1: this compound Concentration in Soil Over Time
| Time (Days) | Control (µg/g soil) | 10 µg/g Treatment (µg/g soil) | 50 µg/g Treatment (µg/g soil) | 100 µg/g Treatment (µg/g soil) | 200 µg/g Treatment (µg/g soil) |
| 0 | 0 | 9.8 ± 0.5 | 49.2 ± 2.1 | 98.5 ± 4.3 | 197.1 ± 8.5 |
| 1 | 0 | 5.1 ± 0.3 | 25.6 ± 1.5 | 51.2 ± 3.1 | 102.3 ± 5.7 |
| 3 | 0 | 1.2 ± 0.1 | 6.3 ± 0.4 | 12.8 ± 0.9 | 25.4 ± 1.8 |
| 7 | 0 | < LOD | 1.5 ± 0.2 | 3.1 ± 0.3 | 6.2 ± 0.5 |
| 14 | 0 | < LOD | < LOD | < LOD | 1.1 ± 0.1 |
| 28 | 0 | < LOD | < LOD | < LOD | < LOD |
| Values are means ± standard deviation (n=3). LOD = Limit of Detection. |
Table 2: Soil Microbial Biomass Carbon (MBC) and Enzyme Activities at Day 14
| Treatment (µg/g soil) | MBC (µg C/g soil) | Dehydrogenase Activity (µg TPF/g soil/24h) | Phosphatase Activity (µg pNP/g soil/h) |
| Control | 350 ± 25 | 15.2 ± 1.1 | 25.4 ± 1.8 |
| 10 | 340 ± 22 | 14.8 ± 1.0 | 24.9 ± 1.7 |
| 50 | 280 ± 19 | 12.5 ± 0.9 | 20.1 ± 1.4 |
| 100 | 210 ± 15 | 9.8 ± 0.7 | 15.3 ± 1.1 |
| 200 | 150 ± 12 | 7.1 ± 0.5 | 11.2 ± 0.8 |
| Values are means ± standard deviation (n=3). |
Table 3: Alpha Diversity Indices of Soil Bacterial and Fungal Communities at Day 14
| Treatment (µg/g soil) | Bacterial Shannon Index | Fungal Shannon Index |
| Control | 6.5 ± 0.3 | 3.2 ± 0.2 |
| 10 | 6.4 ± 0.3 | 3.1 ± 0.2 |
| 50 | 6.1 ± 0.2 | 2.8 ± 0.1 |
| 100 | 5.7 ± 0.2 | 2.4 ± 0.1 |
| 200 | 5.2 ± 0.1 | 2.0 ± 0.1 |
| Values are means ± standard deviation (n=3). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Proposed Signaling Pathway Perturbation
The introduction of this compound and its subsequent breakdown into isothiocyanates (ITCs) can disrupt microbial communication and nutrient cycling.
Caption: Proposed impact of this compound on soil microbial signaling.
References
- 1. This compound | C15H21NO10S2 | CID 20843359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 111810-95-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Soil bacterial and fungal communities respond differently to various isothiocyanates added for biofumigation [frontiersin.org]
- 6. Soil bacterial and fungal communities respond differently to various isothiocyanates added for biofumigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soil bacterial and fungal communities respond differently to various isothiocyanates added for biofumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soilfuturejournal.com [soilfuturejournal.com]
- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 15. FAO Knowledge Repository [openknowledge.fao.org]
- 16. openknowledge.fao.org [openknowledge.fao.org]
- 17. 2.2.1 Soil microbial biomass – C, N, and P – ClimEx Handbook [climexhandbook.w.uib.no]
- 18. pubcompare.ai [pubcompare.ai]
- 19. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glucolimnanthin Yield from Limnanthes alba Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of glucolimnanthin from Limnanthes alba (meadowfoam) seeds. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all designed to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound in Limnanthes alba seed meal?
A1: The seed meal of Limnanthes alba that remains after oil extraction typically contains 2-4% this compound by weight.[1][2] This makes it a rich source for this particular glucosinolate.
Q2: Why is myrosinase inactivation important when extracting this compound?
A2: Limnanthes alba seeds contain the enzyme myrosinase, which hydrolyzes this compound into various degradation products, primarily 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile, especially when the seed is crushed and exposed to water. To obtain a high yield of intact this compound, it is crucial to inactivate this enzyme, usually through heat treatment, before extraction.
Q3: What are the primary degradation products of this compound, and how can their formation be promoted if desired?
A3: The main degradation products are 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide, and 2-(3-methoxyphenyl)acetamide.[1] If the goal is to produce these bioactive compounds instead of isolating this compound, you can add enzyme-active seed material (freshly ground seeds) to myrosinase-inactive seed meal.[1] The addition of cofactors like ferrous sulfate (FeSO₄) can also influence the profile of degradation products.[2]
Q4: What is the most effective solvent for extracting this compound?
A4: Aqueous methanol or ethanol solutions are commonly used for glucosinolate extraction. A 70% methanol solution is often effective as it can inactivate myrosinase while efficiently solubilizing the glucosinolates. The optimal solvent composition may vary, so it is advisable to test a range of concentrations.
Q5: At what temperature should the extraction be performed?
A5: Elevated temperatures, typically around 70-80°C, are used to ensure the inactivation of myrosinase and can increase extraction efficiency. However, excessively high temperatures can lead to the degradation of this compound. It is a balance between enzyme inactivation and preventing thermal degradation of the target compound.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing potential causes and solutions.
Low this compound Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Myrosinase Inactivation | Ensure that the seed meal is heated to a sufficient temperature (e.g., >90°C) for an adequate duration before solvent extraction to completely denature the myrosinase enzyme. |
| Suboptimal Extraction Solvent | Experiment with different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 80%) to find the most effective solvent for your specific seed meal batch. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature within a reasonable range. Be cautious of excessive heat, which can degrade this compound. |
| Poor Solvent-to-Solid Ratio | Increase the volume of solvent relative to the amount of seed meal to ensure complete extraction. |
| Degradation During Solvent Evaporation | Use a rotary evaporator at a controlled, low temperature (e.g., <40°C) to remove the solvent and prevent thermal degradation of the extracted this compound. |
| Improper Sample Storage | Store the seed meal in a cool, dry place. Extracted this compound should be stored at low temperatures (e.g., -20°C) and protected from light to prevent degradation. |
Issues During HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned and not overloaded. Check for and eliminate any system leaks. |
| Presence of Interfering Peaks | Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the extract before HPLC analysis. |
| Inconsistent Retention Times | Ensure the mobile phase is properly degassed and that the column temperature is stable. Check for any fluctuations in pump pressure. |
| Low Detector Response | Verify the detector wavelength is set appropriately for this compound. Ensure the detector lamp is functioning correctly. If sensitivity is a major issue, consider using a more sensitive detector like a mass spectrometer (MS). |
| Evidence of On-Column Degradation | Investigate the pH of the mobile phase, as extreme pH can cause degradation of some compounds. Ensure the sample is fresh and has been stored properly before injection. |
Data Presentation
Table 1: Factors Influencing this compound Extraction Yield
| Factor | Condition | Effect on Yield | Reference |
| Myrosinase Activity | Active | Decreased this compound, Increased Degradation Products | General Glucosinolate Literature |
| Inactive (Heat-Treated) | Increased this compound | General Glucosinolate Literature | |
| Extraction Solvent | 70% Methanol | Generally effective for glucosinolate extraction. | General Glucosinolate Literature |
| 50% Ethanol | Can be effective and is less toxic than methanol. | General Glucosinolate Literature | |
| Extraction Temperature | 70-80°C | Good for myrosinase inactivation and extraction efficiency. | General Glucosinolate Literature |
| >90°C | May risk thermal degradation of this compound. | General Glucosinolate Literature | |
| Extraction Method | Maceration | Simple but may be less efficient. | General Glucosinolate Literature |
| Ultrasound-Assisted | Can improve extraction efficiency and reduce time. | General Glucosinolate Literature | |
| Microwave-Assisted | Can be very rapid and efficient. | General Glucosinolate Literature |
Experimental Protocols
Protocol 1: Extraction of this compound from Limnanthes alba Seed Meal
This protocol details a standard method for extracting this compound, with a focus on preserving the intact molecule.
-
Sample Preparation:
-
Start with commercially available Limnanthes alba seed meal (myrosinase is typically inactivated during the oil extraction process). If starting with whole seeds, they must be ground and immediately heat-treated (e.g., boiling in 70% methanol for 10 minutes) to inactivate myrosinase.
-
-
Extraction:
-
Weigh 10 g of seed meal into a flask.
-
Add 100 mL of 70% aqueous methanol.
-
Heat the mixture to 70°C and stir for 1 hour.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove the solid seed meal.
-
Wash the remaining seed meal with an additional 20 mL of 70% methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge to remove non-polar impurities.
-
-
Storage:
-
Store the final extract at -20°C in the dark until analysis.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Example Gradient: Start with 5% B, ramp to 30% B over 20 minutes, then wash with 95% B and re-equilibrate at 5% B.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extract in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of the sample onto the HPLC system.
-
Monitor the absorbance at a wavelength where this compound absorbs (typically around 227 nm).
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Myrosinase-Catalyzed Degradation of this compound.
References
Troubleshooting Glucolimnanthin instability during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of glucolimnanthin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable during extraction?
This compound (m-methoxybenzylglucosinolate) is a type of glucosinolate, a class of secondary metabolites found in plants of the order Brassicales. Its instability during extraction is primarily due to the presence of the endogenous enzyme myrosinase (a thioglucosidase). Upon tissue disruption, myrosinase comes into contact with this compound, catalyzing its hydrolysis into unstable aglycones. These intermediates then rearrange to form various degradation products, including isothiocyanates, nitriles, and thiourea derivatives.[1]
Q2: What are the primary degradation products of this compound?
The enzymatic hydrolysis of this compound by myrosinase initially yields an unstable aglycone. This intermediate can then form 3-methoxybenzyl isothiocyanate. This isothiocyanate can further react, particularly in the presence of amines, to form 1,3-di(3-methoxybenzyl) thiourea.[1] Under certain pH conditions, nitrile formation can also occur.
Q3: What are the optimal storage conditions for a crude extract containing this compound?
To minimize degradation, crude extracts containing this compound should be stored at low temperatures (-20°C or below) in a solvent that inhibits residual enzymatic activity, such as 80% methanol. It is also advisable to protect the extract from light and oxygen to prevent non-enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Myrosinase Activity: The most common cause is the enzymatic degradation of this compound by myrosinase during sample preparation and extraction. | Heat Inactivation: Immediately after harvesting and grinding the plant material, heat the sample to inactivate myrosinase. A common method is to immerse the sample in boiling 80% methanol for 5-10 minutes.[2] Solvent Inactivation: Use a solvent that inhibits myrosinase activity. An 80% methanol solution is effective at inactivating this enzyme.[2] |
| Inconsistent this compound yields between batches. | Variable Myrosinase Inactivation: Inconsistent heating times or temperatures can lead to variable myrosinase inactivation. Inconsistent Extraction Times: Longer extraction times can lead to increased degradation, even with inactivated myrosinase. | Standardize Protocols: Ensure that all samples are subjected to the same heating time and temperature for myrosinase inactivation. Optimize Extraction Time: Determine the optimal extraction time that maximizes yield while minimizing degradation. |
| Presence of unexpected peaks in HPLC chromatogram. | Degradation Products: The unexpected peaks are likely degradation products of this compound, such as 3-methoxybenzyl isothiocyanate or 1,3-di(3-methoxybenzyl) thiourea.[1] | Confirm Peak Identity: Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products. Optimize Extraction: Re-optimize the extraction protocol to minimize degradation by ensuring complete myrosinase inactivation and using appropriate extraction conditions (pH, temperature). |
| This compound degrades during storage of the extract. | Residual Enzyme Activity: Incomplete inactivation of myrosinase can lead to ongoing degradation during storage. Inappropriate Storage Conditions: Storage at temperatures that are too high or in a solvent that does not inhibit microbial growth can lead to degradation. | Ensure Complete Inactivation: Verify the effectiveness of the myrosinase inactivation step. Optimize Storage: Store extracts at -20°C or below in a solvent containing at least 70% methanol to prevent microbial growth and enzymatic activity. |
Experimental Protocols
Protocol 1: Extraction of this compound with Myrosinase Inactivation
This protocol describes a standard method for extracting this compound from plant material while minimizing enzymatic degradation.
Materials:
-
Fresh or frozen plant material
-
80% Methanol (v/v) in water
-
Mortar and pestle or homogenizer
-
Water bath or heating block
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant material. If using fresh tissue, immediately proceed to the next step to minimize enzymatic activity. If frozen, keep the sample on dry ice.
-
Grinding: Grind the plant material to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
-
Myrosinase Inactivation and Extraction: a. Transfer the powdered sample to a centrifuge tube. b. Add 1 mL of pre-heated 80% methanol (70-80°C). c. Immediately place the tube in a water bath or heating block at 75°C for 10 minutes. Vortex the sample every 2-3 minutes.
-
Centrifugation: a. Allow the sample to cool to room temperature. b. Centrifuge at 4,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 1 mL of 80% methanol and the supernatants can be combined.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the extract at -20°C until HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 30% B
-
20-25 min: 30% B
-
25-30 min: Linear gradient from 30% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in 80% methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Inject the filtered extract onto the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Visualizations
References
Technical Support Center: Glucolimnanthin Enzymatic Hydrolysis
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the enzymatic hydrolysis of glucolimnanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its enzymatic hydrolysis?
This compound is a type of glucosinolate, a secondary metabolite found in plants of the Brassicales order.[1][2] Upon tissue damage, the enzyme myrosinase (a β-thioglucoside glucohydrolase) comes into contact with this compound and catalyzes its hydrolysis.[1][3][4] This reaction cleaves the glucose molecule from this compound, forming an unstable aglycone. This intermediate then spontaneously rearranges to form various products, most notably isothiocyanates, which are recognized for their health-promoting properties.[1][5][6][7]
Q2: What are the primary factors that influence the rate and outcome of this compound hydrolysis?
The rate of enzymatic hydrolysis and the profile of the resulting products are significantly influenced by several factors:
-
pH: The acidity or alkalinity of the reaction medium is a critical determinant of both enzyme activity and the type of product formed.[8][9]
-
Temperature: Temperature affects the stability and catalytic activity of the myrosinase enzyme.[10][11][12]
-
Enzyme and Substrate Concentration: The relative amounts of myrosinase and this compound can impact the reaction kinetics.[1][3]
-
Presence of Cofactors and Inhibitors: Certain molecules can enhance or inhibit myrosinase activity. Ascorbic acid is a known activator, while other compounds can act as inhibitors.[12]
-
Water Content and Dilution: The amount of water available can affect enzyme inactivation rates and product formation.[9][11]
-
Specifier Proteins: The presence of proteins like the epithiospecifier protein (ESP) can divert the reaction towards nitrile formation instead of isothiocyanates.[4][9][13]
Q3: What is the optimal pH for myrosinase activity on this compound?
The optimal pH for myrosinase can vary depending on the plant source. Generally, myrosinase exhibits optimal activity in a moderately acidic to neutral pH range. For instance, myrosinase from Lepidium sativum has an optimal pH of 6.0.[12] Studies on other glucosinolates show that a pH range of 4 to 7 is often optimal for myrosinase activity.[8] However, the formation of specific products is also highly pH-dependent. While the enzyme may be active, acidic conditions (e.g., pH 3-4) tend to favor the formation of nitriles, whereas neutral to slightly alkaline conditions (pH 7-9) promote the formation of isothiocyanates.[6][9][10][14]
Q4: What is the optimal temperature for the hydrolysis reaction?
Myrosinase activity generally increases with temperature up to an optimum, after which it rapidly denatures and inactivates. The optimal temperature can vary by plant species.
-
For myrosinase from Lepidium sativum, the optimum temperature is 50°C.[12]
-
In watercress, myrosinase activity was relatively high at 45°C, but the highest concentration of the isothiocyanate PEITC was recorded at a mild temperature of 25°C.[10][14]
-
Myrosinase in broccoli has been shown to be stable up to 60°C.[10]
-
Mild heating (60–70 °C) can be used strategically to inactivate the epithiospecifier protein (ESP), which promotes nitrile formation, while retaining myrosinase activity to favor isothiocyanate production.[13]
Q5: Are there any known activators or inhibitors for myrosinase?
Yes, ascorbic acid (Vitamin C) is a well-known activator of myrosinase.[12] Its effect can be biphasic; for example, myrosinase from Lepidium sativum is strongly activated by 30 μM L-ascorbate, but concentrations above this level begin to inhibit the enzyme, with complete loss of activity at 2 mM.[12] Other potential inhibitors have been studied using molecular docking, with compounds like amygdalin and arbutin showing potential as competitive inhibitors at acidic pH.[6] The sugar products of hydrolysis, such as glucose, can also cause end-product inhibition.[15]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Yield of Isothiocyanates | 1. Enzyme Inactivation: Temperature may be too high, causing myrosinase denaturation.[10][13] 2. Suboptimal pH: The reaction pH may be too acidic, favoring other products.[6][9] 3. Insufficient Reaction Time: The hydrolysis may not have proceeded to completion. 4. Low Enzyme Concentration/Activity: The myrosinase source may have low specific activity or may have degraded during storage. | 1. Optimize Temperature: Conduct a temperature course experiment (e.g., 25°C, 37°C, 45°C, 55°C) to find the optimum for your specific enzyme source. A mild temperature of 25°C has been shown to yield high concentrations of some isothiocyanates.[10] 2. Adjust pH: Buffer the reaction to a neutral or slightly alkaline pH (7-9) to favor isothiocyanate formation.[9][10][14] 3. Increase Reaction Time: Perform a time-course study to determine when the reaction plateaus. 4. Add Cofactor: Supplement the reaction with an optimal concentration of L-ascorbic acid (e.g., 30-100 μM) to boost enzyme activity.[12] Ensure the enzyme is properly stored and handled. |
| High Yield of Nitriles Instead of Isothiocyanates | 1. Presence of Epithiospecifier Protein (ESP): Many Brassica species contain ESP, which directs the hydrolysis pathway towards nitrile formation.[9][13] 2. Acidic pH: Low pH conditions (below 5) strongly favor the formation of nitriles.[6][8] | 1. Inactivate ESP: Use a mild heat treatment (e.g., 60°C for a short period) to selectively denature the ESP while preserving most of the myrosinase activity.[13] 2. Control pH: Maintain a neutral to slightly alkaline pH (7-9) throughout the reaction.[9][10] |
| Inconsistent Results Between Batches | 1. Variability in Starting Material: The concentration of this compound and myrosinase activity can vary significantly between different plant batches or harvests. 2. Inconsistent Reaction Conditions: Minor variations in temperature, pH, or incubation time can lead to different outcomes. 3. Pipetting or Measurement Errors: Inaccurate measurement of substrate, enzyme, or buffers. | 1. Standardize Materials: If possible, use a single, homogenized batch of plant material or a purified, quantified enzyme and substrate for all experiments. 2. Maintain Strict Control: Use calibrated equipment and precisely control all reaction parameters (temperature, pH, time, agitation). 3. Use Replicates: Perform all experiments in triplicate to assess variability and ensure reproducibility. |
| Rapid Enzyme Inactivation | 1. High Temperature: Temperatures above the optimum (e.g., >65-70°C) can cause rapid and irreversible denaturation.[10][13] 2. Extreme pH: pH values far from the optimal range can lead to enzyme deactivation.[8] 3. Inhibitory Product Concentration: High concentrations of hydrolysis products may inhibit the enzyme.[15] 4. Low Water Content: In some sample matrices, low water content can accelerate thermal inactivation.[11] | 1. Lower Incubation Temperature: Operate at or below the determined optimal temperature.[12] 2. Buffer the System: Ensure the reaction is well-buffered to the optimal pH. 3. Dilute the Reaction: Diluting the sample may reduce end-product inhibition and has been shown to increase isothiocyanate formation.[9] 4. Ensure Adequate Hydration: For solid or semi-solid samples, ensure sufficient water is present.[11] |
Data Summary Tables
Table 1: Effect of Temperature and pH on Myrosinase Activity and Product Formation (Data from Watercress)
| Parameter | Condition | Myrosinase Activity (mM min⁻¹) | PEITC Concentration (ppm) | PEN Concentration (ppm) | Reference |
| Temperature | 25°C | 1.21 | 601.1 | Not Found | [10][14] |
| 45°C | 1.23 | Decreased | Not Found | [10][14] | |
| 65°C | Decreased | Decreased | Not Found | [10][14] | |
| pH | 3 | Low | Low | - | [10][14] |
| 7 | 1.35 | - | - | [10][14] | |
| 9 | 1.36 | 561.1 | - | [10][14] | |
| PEITC: Phenyl ethyl isothiocyanate; PEN: Phenyl ethyl nitrile. Data adapted from studies on gluconasturtiin, a structurally similar glucosinolate. |
Table 2: General Optimal Conditions for Myrosinase from Various Sources
| Parameter | Optimal Range | Comments | Reference |
| Temperature | 37°C - 50°C | Activity decreases sharply above 60-65°C. | [3][12] |
| pH | 5.0 - 7.0 | Slightly acidic to neutral is best for general activity. | [8][12] |
| Ascorbic Acid | 30 - 100 µM | Acts as a potent activator; can be inhibitory at high concentrations. | [12] |
Experimental Protocols
Protocol 1: General Myrosinase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methods using sinigrin as a substrate, which can be applied to this compound. The assay measures the decrease in substrate concentration over time.
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., sinigrin or this compound) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
Prepare the myrosinase enzyme extract in a cold buffer.
-
-
Reaction Setup:
-
Initiate Reaction:
-
Add the enzyme extract to the mixture to start the reaction. The total reaction volume should be standardized.
-
-
Incubation:
-
Stop Reaction:
-
Terminate the reaction by boiling the sample for 5 minutes to denature the enzyme.
-
-
Analysis:
-
Centrifuge the sample to pellet the denatured protein.
-
Analyze the supernatant for the remaining substrate using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][14] Alternatively, monitor the decrease in absorbance at a specific wavelength (e.g., 227-230 nm for some glucosinolates) in real-time using a spectrophotometer.[3]
-
-
Calculation:
-
Calculate the enzyme activity based on the amount of substrate hydrolyzed per unit of time.
-
Protocol 2: Extraction and Analysis of Hydrolysis Products by GC-MS
This protocol is for identifying and quantifying the volatile products of hydrolysis, such as isothiocyanates and nitriles.
-
Enzymatic Hydrolysis:
-
Perform the hydrolysis reaction as described above in a sealed vial to prevent the loss of volatile products.
-
-
Extraction:
-
Sample Preparation:
-
Carefully transfer the organic layer to a new vial.
-
If necessary, dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if needed.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS system.[10]
-
GC Conditions (Example): Use a suitable capillary column (e.g., HP-5MS). Set an initial oven temperature of 50°C for 2 minutes, then ramp up to 270°C at a rate of 10°C/minute.[10]
-
MS Conditions (Example): Set the injector temperature to 200°C, transfer line to 250°C, and ion source to 200°C. Scan in the mass range of 50 to 400 m/z.[10]
-
-
Data Analysis:
-
Identify the hydrolysis products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the products by comparing their peak areas to that of the internal standard.
-
Visualizations
Caption: Enzymatic hydrolysis pathway of this compound.
Caption: Experimental workflow for hydrolysis and analysis.
Caption: Key factors influencing hydrolysis outcomes.
References
- 1. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a plant glucosinolate, increases the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tost.unise.org [tost.unise.org]
- 11. Effect of water content and temperature on inactivation kinetics of myrosinase in broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Cooking Methods on Glucosinolates and Isothiocyanates Content in Novel Cruciferous Foods [mdpi.com]
- 14. Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Glucolimnanthin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Glucolimnanthin and its metabolites.
Troubleshooting Guides
Question: I am observing poor resolution between this compound and its isothiocyanate metabolite. How can I improve their separation?
Answer:
Poor resolution between a parent glucosinolate and its corresponding isothiocyanate is a common challenge due to their structural similarities. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating closely eluting compounds. If you are using a steep gradient, consider decreasing the rate of organic solvent increase. For example, if your gradient is running from 10% to 90% acetonitrile in 10 minutes, try extending the gradient to 20 minutes or introducing a segment with a very slow increase in acetonitrile concentration around the elution time of your compounds of interest.
-
Adjust the Mobile Phase Composition:
-
Solvent Choice: While acetonitrile is a common choice, methanol can offer different selectivity for aromatic compounds like this compound. Consider replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.[1]
-
pH Modification: The pH of the mobile phase can influence the retention of ionizable compounds. While glucosinolates are anionic, small changes in pH can affect their interaction with the stationary phase and the retention of other sample components. Experiment with adding a small amount of formic acid (e.g., 0.1%) to your aqueous mobile phase to ensure a consistent and slightly acidic pH, which can sharpen peaks.
-
-
Lower the Flow Rate: Reducing the flow rate allows for more interaction between the analytes and the stationary phase, which can lead to better resolution. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or even 0.5 mL/min. Note that this will increase the run time.[1]
-
Decrease the Column Temperature: Lowering the column temperature increases the viscosity of the mobile phase and can enhance retention and selectivity. If you are running at ambient temperature, try setting the column oven to 25°C or 20°C. Conversely, sometimes increasing the temperature can improve efficiency and resolution, so it is a parameter worth exploring in both directions.
Question: My this compound peak is tailing. What are the possible causes and solutions?
Answer:
Peak tailing can be caused by several factors, from column issues to sample preparation problems. Here’s how to troubleshoot:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be degraded.
-
Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.
-
Replace the guard column: If you are using a guard column, it may be contaminated. Replace it with a new one.
-
Use a new column: If the problem persists after washing, the analytical column may be irreversibly damaged and need replacement.
-
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can cause secondary interactions with polar analytes, leading to tailing.
-
Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column.
-
Mobile phase modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups, but be mindful of its impact on MS detection if you are using an LC-MS system. A more common approach for modern columns is to ensure a slightly acidic mobile phase with formic acid.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Question: I am seeing co-elution of this compound with other matrix components. How can I resolve this?
Answer:
Co-elution with matrix components can interfere with accurate quantification. Here are some strategies to address this:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to clean up your sample and remove interfering compounds before HPLC analysis. For glucosinolates, weak anion exchange cartridges can be effective.
-
Solvent Extraction: Ensure your initial extraction method is selective for glucosinolates. Using 70-80% methanol is common as it also inactivates the myrosinase enzyme, preventing enzymatic degradation of this compound.[2]
-
-
Change Stationary Phase Selectivity: If optimizing the mobile phase on a C18 column does not resolve the co-elution, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds like this compound and may separate it from the interfering matrix components.
-
Use Mass Spectrometric Detection (LC-MS): If available, an LC-MS or LC-MS/MS system can provide the selectivity needed to quantify this compound even if it co-elutes chromatographically with another compound, by monitoring for its specific mass-to-charge ratio.[2][3]
FAQs
Q1: What is the typical starting point for developing an HPLC method for this compound?
A1: A good starting point for method development is to use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with a gradient elution. The mobile phase typically consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A common gradient starts with a low percentage of Solvent B (e.g., 5-10%) and gradually increases to a high percentage (e.g., 90-95%) over 15-20 minutes. Detection is typically performed at 229 nm.[4]
Q2: How can I prevent the enzymatic degradation of this compound during sample preparation?
A2: this compound can be hydrolyzed by the enzyme myrosinase, which is present in the same plant tissues. To prevent this, it is crucial to inactivate the enzyme during extraction. This is typically achieved by extracting the plant material with a hot solvent, such as boiling 70% methanol, or by using a cold methanol extraction which has also been shown to be effective at inactivating myrosinase.[2]
Q3: Is desulfation of this compound necessary for HPLC analysis?
A3: While analysis of desulfated glucosinolates is a common and well-established method, it is not strictly necessary with modern HPLC and especially LC-MS techniques.[4] Analysis of intact glucosinolates is possible and avoids the potential for incomplete desulfation or degradation during the enzymatic step.[3] However, desulfation can sometimes improve chromatographic peak shape and resolution for UV-based detection.
Q4: What are the expected metabolites of this compound and how can I identify them?
A4: The primary metabolite of this compound upon enzymatic hydrolysis by myrosinase is m-methoxybenzyl isothiocyanate.[5] Other potential breakdown products under different conditions could include the corresponding nitrile or thiocyanate. Identification of these metabolites can be achieved by comparing their retention times and UV spectra with those of commercially available standards. For definitive identification, especially for novel or unexpected metabolites, LC-MS/MS is the preferred method as it provides molecular weight and fragmentation data that can be used for structural elucidation.[2][3]
Data Presentation
Table 1: Example HPLC Gradient Programs for this compound Analysis
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) | Notes |
| Method 1: Standard Gradient | ||||
| 0.0 | 95 | 5 | 1.0 | Initial conditions |
| 15.0 | 50 | 50 | 1.0 | Separation of polar compounds |
| 20.0 | 5 | 95 | 1.0 | Elution of less polar compounds |
| 25.0 | 5 | 95 | 1.0 | Column wash |
| 25.1 | 95 | 5 | 1.0 | Re-equilibration |
| 30.0 | 95 | 5 | 1.0 | End of run |
| Method 2: Shallow Gradient for Improved Resolution | ||||
| 0.0 | 98 | 2 | 0.8 | Lower initial organic, slower flow |
| 20.0 | 60 | 40 | 0.8 | Slower gradient for better separation |
| 25.0 | 5 | 95 | 0.8 | Column wash |
| 30.0 | 5 | 95 | 0.8 | |
| 30.1 | 98 | 2 | 0.8 | Re-equilibration |
| 35.0 | 98 | 2 | 0.8 | End of run |
Experimental Protocols
Protocol 1: Extraction of Intact this compound from Plant Material
-
Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.
-
Enzyme Inactivation and Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 1 mL of boiling 70% (v/v) aqueous methanol.
-
Vortex thoroughly for 1 minute.
-
Place in a heating block at 75°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
Add another 1 mL of boiling 70% methanol to the pellet.
-
Repeat the vortexing, heating, and centrifugation steps.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC or LC-MS analysis of intact this compound.
Protocol 2: HPLC Analysis of this compound and its Metabolites
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Use a suitable gradient program, such as "Method 2" from Table 1, to achieve good resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 229 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from a pure standard of this compound. Response factors may be needed for accurate quantification of metabolites if pure standards are unavailable.
Mandatory Visualization
Caption: Workflow for troubleshooting poor HPLC resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a plant glucosinolate, increases the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Glucolimnanthin LC-MS Analysis
Welcome to the technical support center for Glucolimnanthin LC-MS analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] These effects are a significant challenge, particularly in complex biological or food samples.[1]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike.[1][2] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects.[2] A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[6]
Q3: What are the primary strategies to overcome matrix effects?
A3: There are three main approaches to address matrix effects:
-
Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[7][8][9] Simple dilution of the sample can also be effective if the analyte concentration is high enough for detection.[8][10]
-
Improve Chromatographic Separation: Modify the LC method (e.g., adjust the gradient, change the column) to chromatographically separate this compound from the interfering compounds.[8][10]
-
Use Compensatory Calibration Methods: Employ calibration techniques that correct for matrix effects, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard (the "gold standard" approach).[4][10][11]
Q4: What is a stable isotope-labeled internal standard, and why is it recommended?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[12][13] A SIL-IS is considered the best way to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte.[14][15] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing a reliable basis for accurate quantification.[13][14]
Q5: When is matrix-matched calibration a suitable alternative?
A5: Matrix-matched calibration is a suitable strategy when a representative blank matrix (a sample of the same type that is free of the analyte) is available.[4][16] This method involves preparing the calibration standards in the blank matrix extract. By doing so, the standards and the samples experience similar matrix effects, allowing for more accurate quantification.[6][16] However, its effectiveness depends on the similarity between the blank matrix and the actual samples and the inability to correct for variations in extraction recovery.[4][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-elution of interfering compounds from the matrix (e.g., salts, phospholipids).[5][17] | 1. Improve Sample Cleanup: Incorporate an SPE step or a liquid-liquid extraction to remove interferences.[8][9] 2. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[4][10] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.[8] 4. Use a SIL-IS: Add a stable isotope-labeled internal standard to compensate for the signal loss.[4][14] |
| Poor Reproducibility / High RSD% | Variable matrix effects between different samples or injections.[1][5] | 1. Standardize Sample Preparation: Ensure the extraction and cleanup protocol is highly consistent across all samples. 2. Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[12][14] 3. Check for Carryover: Contamination between samples can cause variability. Run blank injections to diagnose and address carryover.[18] |
| Signal Enhancement | Co-eluting compounds improve the ionization efficiency of the analyte.[1][5] | 1. Use a Compensatory Method: Implement either matrix-matched calibration or a stable isotope-labeled internal standard to correct for the enhancement.[6][11] 2. Improve Separation: As with suppression, modify the LC method to separate this compound from the enhancing compounds.[10] |
| Inaccurate Quantification with External Calibration | External standards prepared in neat solvent do not account for matrix effects present in the actual samples.[4] | 1. Switch Calibration Strategy: Adopt either matrix-matched calibration, standard addition, or a stable isotope dilution assay (SIDA).[10][13][16] 2. Evaluate Matrix Effect: Quantify the extent of the matrix effect to understand the degree of inaccuracy (See Protocol 1).[2] |
Quantitative Data Summary
The following table summarizes matrix effect (ME) data from an analysis of various glucosinolates spiked into a blank root matrix at different concentrations. This illustrates how matrix effects can be concentration-dependent. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
| Glucosinolate | Low Conc. (3 ng/mL) ME% | Medium Conc. (30 ng/mL) ME% | High Conc. (90 ng/mL) ME% |
| Glucoraphanin | 123% | 115% | 110% |
| Glucoerucin | 118% | 112% | 108% |
| Glucoiberin | 121% | 110% | 105% |
| Glucobrassicin | 115% | 108% | 106% |
| (Data adapted from a study on Arabidopsis root extracts, demonstrating moderate signal enhancement, particularly at lower concentrations[6]) |
Experimental Protocols & Visualizations
Protocol 1: Evaluating Matrix Effects (Post-Extraction Spike Method)
This protocol quantitatively determines the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (this compound) into a pure solvent (e.g., methanol/water) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample that does not contain this compound. After extraction, spike the this compound standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before extraction begins. This set is used to determine overall recovery.
-
-
Analyze Samples: Inject all samples into the LC-MS system and record the peak area for this compound.
-
Calculate Matrix Effect: Use the mean peak areas from Set A and Set B to calculate the matrix effect percentage:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 17. providiongroup.com [providiongroup.com]
- 18. zefsci.com [zefsci.com]
Enhancing the stability of Glucolimnanthin in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Glucolimnanthin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a glucosinolate, a class of secondary metabolites found in plants of the order Brassicales. Like other glucosinolates, it is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Understanding and controlling its stability is crucial for reliable quantification and for studying its biological activities.
Q2: What are the main factors that affect this compound stability in solution?
The stability of this compound in solution is primarily influenced by three main factors:
-
Enzymatic Degradation: The presence of the enzyme myrosinase is the most significant factor leading to the rapid hydrolysis of this compound.
-
pH: this compound exhibits varying stability at different pH levels. Generally, it is more stable in slightly acidic to neutral conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, both enzymatically and non-enzymatically.
Q3: What are the primary degradation products of this compound?
Upon enzymatic hydrolysis by myrosinase, this compound is converted into m-methoxybenzyl isothiocyanate.[1] Other potential degradation products, especially under different pH and temperature conditions, may include the corresponding nitrile and other breakdown compounds, similar to other glucosinolates.
Q4: How can I prevent enzymatic degradation of this compound during my experiments?
To prevent enzymatic degradation, it is critical to inactivate myrosinase. This can be achieved by:
-
Heat Treatment: Boiling samples in water or ethanol for a short period (e.g., 5-10 minutes) can effectively denature and inactivate myrosinase.
-
Solvent Extraction: Using solvents like hot methanol (around 70-80°C) for extraction can simultaneously extract this compound and inactivate myrosinase.
-
Low Temperatures: Keeping samples frozen and performing extractions at low temperatures can significantly reduce myrosinase activity.
Q5: What is the optimal pH range for storing this compound solutions?
While specific data for this compound is limited, glucosinolates are generally most stable in the pH range of 5.0 to 7.0. Alkaline conditions (pH > 7) should be avoided as they can promote degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | Presence of active myrosinase. | Ensure complete inactivation of myrosinase by boiling the sample or using a hot solvent extraction method. Store samples at -20°C or below. |
| High pH of the solution. | Adjust the pH of the solution to a slightly acidic or neutral range (pH 5.0-7.0) using a suitable buffer. | |
| Elevated storage temperature. | Store stock solutions and experimental samples at -20°C or -80°C for long-term stability. For short-term handling, keep samples on ice. | |
| Inconsistent quantification results | Partial degradation of this compound during sample preparation. | Standardize the sample preparation protocol to ensure consistent and rapid inactivation of myrosinase across all samples. Use an internal standard for quantification to account for any losses. |
| Instability in the analytical mobile phase. | Ensure the mobile phase for chromatography is fresh and has a pH that promotes this compound stability. | |
| Formation of unexpected peaks in chromatograms | Degradation of this compound into various breakdown products. | Analyze for expected degradation products like m-methoxybenzyl isothiocyanate to confirm the degradation pathway. Optimize experimental conditions (pH, temperature) to minimize degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound with Enhanced Stability
This protocol describes a method for extracting this compound from plant material while minimizing enzymatic degradation.
Materials:
-
Plant tissue containing this compound
-
80% Methanol (preheated to 75°C)
-
Liquid nitrogen
-
Mortar and pestle or a tissue homogenizer
-
Centrifuge
-
Filtration unit (e.g., 0.22 µm syringe filter)
Procedure:
-
Harvest and immediately flash-freeze the plant tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Immediately add the frozen powder to pre-heated 80% methanol (75°C) at a ratio of 1:10 (w/v). The hot methanol will inactivate myrosinase.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 75°C for 10 minutes in a water bath.
-
Allow the mixture to cool to room temperature.
-
Centrifuge the extract at 4,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
The resulting extract contains this compound and can be used for analysis or further purification. For storage, keep the extract at -20°C or below.
Protocol 2: Stability Testing of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of a purified this compound solution under different conditions.
Materials:
-
Purified this compound stock solution
-
Buffers of varying pH (e.g., pH 4, 6, 8)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical method for this compound quantification (e.g., LC-MS)
-
Internal standard
Procedure:
-
Prepare a series of test solutions by diluting the this compound stock solution in the different pH buffers.
-
Divide the solutions for each pH into aliquots for testing at different temperatures.
-
Store the aliquots at the designated temperatures (4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately add an internal standard and analyze the concentration of the remaining this compound using a validated analytical method like LC-MS.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Temperature (°C) | pH | Half-life (hours) |
| 4 | 5.0 | > 168 |
| 4 | 7.0 | 120 |
| 4 | 9.0 | 48 |
| 25 | 5.0 | 72 |
| 25 | 7.0 | 36 |
| 25 | 9.0 | 12 |
| 37 | 5.0 | 24 |
| 37 | 7.0 | 8 |
| 37 | 9.0 | 2 |
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Optimization of fermentation conditions for Glucolimnanthin conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of Glucolimnanthin.
Troubleshooting Guides
This section addresses common issues encountered during the bioconversion of this compound to its active isothiocyanate form, primarily m-methoxybenzyl isothiocyanate.
Issue 1: Low or No Conversion of this compound
| Possible Cause | Recommended Action |
| Inactive Myrosinase Enzyme | Verify the activity of your myrosinase enzyme using a standard substrate like sinigrin. Ensure proper storage of the enzyme at recommended temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. |
| Sub-optimal pH of the Reaction Buffer | The pH has a significant impact on isothiocyanate formation.[1] The optimal pH for myrosinase activity is generally between 5.0 and 7.0. Prepare fresh buffer and verify its pH before starting the reaction. Consider performing a pH optimization experiment for your specific conditions. |
| Incorrect Reaction Temperature | Myrosinase activity is temperature-dependent. While many protocols use room temperature, the optimal temperature can vary.[1] If conversion is low, consider optimizing the temperature, for instance, in the range of 20-40°C. However, be aware that higher temperatures can lead to enzyme denaturation. |
| Presence of Inhibitors | Certain compounds can inhibit myrosinase activity. Ensure all glassware is thoroughly cleaned and that no residual chemicals from previous experiments are present. If using plant extracts, be aware of potential endogenous inhibitors. |
| Insufficient Reaction Time | The conversion of this compound may not have reached completion. Monitor the reaction over time by taking aliquots at different intervals and analyzing them via HPLC to determine the optimal reaction time. |
Issue 2: Formation of Undesired Byproducts (e.g., Nitriles)
| Possible Cause | Recommended Action |
| Presence of Epithiospecifier Protein (ESP) | In some plant-derived enzyme preparations, ESP can direct the hydrolysis towards nitriles instead of isothiocyanates.[1] If possible, use a purified myrosinase preparation. Alternatively, adjusting the pH to be more acidic (around pH 4) or basic (around pH 8) can favor isothiocyanate formation.[1] |
| Low pH Conditions | While acidic conditions can sometimes favor isothiocyanate formation, very low pH can also promote the formation of other byproducts.[2] It is crucial to find the optimal pH for your specific reaction. |
| Presence of Ferrous Ions (Fe2+) | Ferrous ions can promote the formation of nitriles. If suspected, consider adding a chelating agent like EDTA to the reaction mixture. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variability in Starting Material | If using plant material as the source of this compound or myrosinase, be aware that the concentration of these compounds can vary depending on the plant's age, growing conditions, and storage. Whenever possible, use purified this compound and a standardized myrosinase preparation. |
| Inaccurate Pipetting or Measurement | Ensure that all reagents are accurately measured and that pipettes are properly calibrated. Small variations in enzyme or substrate concentration can lead to significant differences in conversion rates. |
| Degradation of Reactants or Products | This compound and its isothiocyanate product can be unstable under certain conditions. Prepare solutions fresh and store them appropriately. Analyze samples promptly after the reaction is stopped. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound conversion?
The primary bioactive product of the enzymatic hydrolysis of this compound by myrosinase is an isothiocyanate, specifically m-methoxybenzyl isothiocyanate.
Q2: What is the role of myrosinase in this conversion?
Myrosinase is a β-thioglucosidase enzyme that catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates, such as this compound.[1][3] This is the initial and crucial step in the formation of isothiocyanates.
Q3: Can I use microbial fermentation for this conversion?
While the gut microflora can convert glucosinolates, a controlled in vitro conversion is typically achieved through enzymatic hydrolysis using myrosinase.[4] Direct fermentation of this compound to m-methoxybenzyl isothiocyanate using specific microbial strains is not a commonly reported method.
Q4: How can I monitor the progress of the reaction?
The most common and reliable method for monitoring the conversion of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6] This allows for the simultaneous quantification of the remaining this compound and the formed isothiocyanate.
Q5: What are the key parameters to optimize for maximum conversion?
The key parameters to optimize are pH, temperature, enzyme concentration, substrate concentration, and reaction time.[1] A systematic optimization of these parameters will lead to the highest yield of the desired isothiocyanate.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol provides a general procedure for the in vitro conversion of this compound to m-methoxybenzyl isothiocyanate using myrosinase.
Materials:
-
This compound
-
Myrosinase (from a commercial source or extracted)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a this compound stock solution: Dissolve a known amount of this compound in the phosphate buffer to a desired concentration (e.g., 1 mM).
-
Prepare a myrosinase solution: Dissolve myrosinase in the phosphate buffer to a suitable concentration. The optimal concentration should be determined experimentally.
-
Reaction setup: In a microcentrifuge tube, combine the this compound solution with the myrosinase solution. The final volume and concentrations should be recorded. A typical reaction might contain 500 µM this compound and an appropriate amount of myrosinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes). The incubation time should be optimized.
-
Stopping the reaction: To stop the reaction, heat the mixture (e.g., 95°C for 5 minutes) to denature the myrosinase, or add a quenching solvent like acetonitrile.
-
Sample preparation for HPLC: Centrifuge the reaction mixture to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC analysis: Inject the sample into the HPLC system. Use a suitable gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate this compound and m-methoxybenzyl isothiocyanate.[5] Monitor the elution at a suitable wavelength (e.g., 227 nm).
-
Quantification: Calculate the concentration of the substrate and product by comparing their peak areas to those of known standards.
Data Presentation
Table 1: Influence of Key Parameters on this compound Conversion
| Parameter | Typical Range | Effect on Conversion | Notes |
| pH | 4.0 - 8.0 | Optimal conversion to isothiocyanate is typically between pH 5.0 and 7.0.[1] Extreme pH values can lead to the formation of nitriles and other byproducts. | The optimal pH should be determined empirically for each specific enzyme source and substrate concentration. |
| Temperature | 20 - 50°C | Increasing temperature generally increases the reaction rate up to an optimum, after which enzyme denaturation occurs.[1] | A common starting point is room temperature (around 25°C). |
| Enzyme Concentration | Variable | Higher enzyme concentration leads to a faster reaction rate, assuming the substrate is not limiting. | Excessive enzyme concentration can be costly and may not significantly increase the final yield. |
| Substrate Concentration | Variable | The initial reaction rate increases with substrate concentration until the enzyme becomes saturated (Michaelis-Menten kinetics). | High substrate concentrations can sometimes lead to substrate inhibition.[6] |
| Reaction Time | Minutes to Hours | The extent of conversion increases with time until the reaction reaches equilibrium or the substrate is depleted. | Monitoring the reaction over time is crucial to determine the optimal endpoint. |
Mandatory Visualization
Caption: Enzymatic conversion pathway of this compound.
Caption: General experimental workflow for this compound conversion.
References
- 1. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Glucolimnanthin
Welcome to the technical support center for Glucolimnanthin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Question 1: I am observing a rapid loss of this compound in my plant extract shortly after preparation. What could be the cause?
Answer: The most likely cause is enzymatic degradation by myrosinase. Myrosinase is an enzyme naturally present in plants containing glucosinolates, and it hydrolyzes them upon tissue disruption.[1] To prevent this, myrosinase must be inactivated immediately after extraction.
-
Troubleshooting:
-
Heat Inactivation: Briefly heat your plant extract (e.g., 70-80°C for 10-15 minutes) immediately after preparation to denature the myrosinase enzyme.[2]
-
Solvent Extraction: Use a boiling solvent, such as 70% methanol, for extraction. The high temperature of the solvent will inactivate myrosinase during the extraction process.[3][4]
-
Low Temperature: If heat treatment is not suitable for your experimental design, perform all extraction steps at low temperatures (e.g., on ice) to minimize enzymatic activity. However, this may only slow down the degradation, not completely stop it.
-
Question 2: My purified this compound solution shows degradation over time, even when stored at low temperatures. What are the potential non-enzymatic degradation pathways?
Answer: Even in the absence of enzymatic activity, this compound can degrade through thermal and pH-mediated pathways. Aromatic glucosinolates like this compound can be susceptible to degradation, especially under non-optimal storage conditions.[5][6]
-
Troubleshooting:
-
Temperature: Store purified this compound solutions and lyophilized powder at -20°C or -80°C for long-term storage to minimize thermal degradation.[2]
-
pH: Maintain the pH of your this compound solutions within a stable range, ideally between 5 and 7. Acidic or alkaline conditions can accelerate degradation.[7]
-
Light: Protect your samples from light by using amber vials or by wrapping the storage container in aluminum foil, as exposure to light can cause photodegradation.
-
Question 3: I need to store my this compound for long-term studies. What is the best method?
Answer: For long-term storage, it is recommended to store this compound as a lyophilized (freeze-dried) powder at -80°C.[2] This minimizes degradation by removing water, which can participate in hydrolysis reactions, and by keeping the compound at a very low temperature. If storing in solution is necessary, use a cryoprotectant and store at -80°C.
-
Best Practices for Long-Term Storage:
-
Lyophilization: Lyophilize the purified this compound from a neutral pH solution.
-
Low Temperature: Store the lyophilized powder at -80°C in a tightly sealed container.
-
Inert Atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
-
Question 4: Can I repeatedly freeze and thaw my this compound stock solution?
Answer: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of this compound.[8] Each cycle can introduce stress on the molecule and potentially lead to the formation of degradation products.
-
Troubleshooting:
-
Aliquoting: Prepare single-use aliquots of your this compound stock solution. This allows you to thaw only the amount needed for a specific experiment, while the rest of the stock remains frozen.
-
Cryoprotectants: If aliquoting is not feasible, consider adding a cryoprotectant like glycerol to your stock solution to a final concentration of 10-20% to minimize damage during freezing and thawing. However, ensure the cryoprotectant is compatible with your downstream applications.
-
Question 5: How does the purity of my this compound sample affect its stability?
Answer: The presence of impurities can catalyze degradation reactions. For example, trace amounts of metals or acidic/basic compounds can accelerate the breakdown of this compound.
-
Best Practices:
-
High Purity: Use highly purified this compound for your experiments and for preparing standard solutions.
-
Clean Glassware: Use clean, high-quality glassware to prepare and store your solutions to avoid contamination.
-
Data on this compound Stability
While specific quantitative data for this compound is limited in the literature, the following tables provide representative data based on the stability of other aromatic and indole glucosinolates under various conditions. This data can be used to estimate the stability of this compound.
Disclaimer: The following data is based on studies of other glucosinolates and should be considered as an estimation for this compound. It is recommended to perform your own stability studies for critical applications.
Table 1: Estimated Thermal Degradation of this compound in Aqueous Solution (pH 7)
| Temperature | Half-life (t½) | Degradation Rate Constant (k) (day⁻¹) |
| 4°C | > 1 year | < 0.001 |
| 25°C (Room Temp) | ~ 6 months | ~ 0.004 |
| 40°C | ~ 2 months | ~ 0.012 |
| 60°C | ~ 2 weeks | ~ 0.05 |
| 80°C | ~ 3 days | ~ 0.23 |
| 100°C | ~ 1 day | ~ 0.69 |
Data estimated from thermal degradation studies of other glucosinolates. Degradation is assumed to follow first-order kinetics.[5][6][9]
Table 2: Estimated pH Stability of this compound in Aqueous Solution at 25°C
| pH | Relative Stability (compared to pH 6) |
| 3 | Low |
| 4 | Moderate |
| 5 | High |
| 6 | Very High (Optimal) |
| 7 | High |
| 8 | Moderate |
| 9 | Low |
Glucosinolates are generally most stable in slightly acidic to neutral pH. Both strongly acidic and alkaline conditions can lead to hydrolysis and other degradation reactions.[7]
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Lyophilized Powder | -80°C | Years | Tightly sealed, amber vial | Store under inert gas for maximum stability. |
| Lyophilized Powder | -20°C | Months to a year | Tightly sealed, amber vial | Suitable for intermediate-term storage. |
| Solution in Buffer (pH 5-7) | -80°C | Months | Amber vial, single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Solution in Buffer (pH 5-7) | -20°C | Weeks to months | Amber vial, single-use aliquots | Suitable for short to intermediate-term storage. |
| Solution in Buffer (pH 5-7) | 4°C | Days | Amber vial | For short-term use only. |
| Plant Extract (Myrosinase Inactivated) | -80°C | Months | Amber vial, single-use aliquots | Stability will be lower than purified compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.
Protocol 1: Myrosinase Inactivation in Plant Extracts
Objective: To inactivate myrosinase in plant extracts to prevent enzymatic degradation of this compound.
Method 1: Heat Inactivation of Extract
-
Extraction: Homogenize the plant material in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Heat Treatment: Transfer the supernatant to a new tube and place it in a water bath at 75°C for 15 minutes.
-
Cooling: Immediately cool the extract on ice.
-
Final Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to remove any precipitated proteins.
-
Storage: The supernatant now contains the plant extract with inactivated myrosinase and can be used for further analysis or stored at -80°C.
Method 2: Boiling Solvent Extraction
-
Sample Preparation: Weigh the ground plant material into a centrifuge tube.
-
Extraction: Add boiling 70% methanol to the sample (e.g., 10 mL per 1 g of sample).
-
Vortexing: Immediately vortex the mixture for 1 minute.
-
Incubation: Place the tube in a heating block at 75°C for 15 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes.
-
Collection: Collect the supernatant. The high temperature of the solvent during extraction inactivates myrosinase.
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound Quantification
Objective: To quantify the concentration of this compound and its degradation products in a sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition from the precursor ion (m/z of this compound) to a specific product ion.
-
Degradation Products: Establish MRM transitions for expected degradation products (e.g., 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile).[10]
-
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve using a certified reference standard of this compound.
-
Quantify the degradation products using their respective reference standards if available, or perform semi-quantitative analysis based on peak area.
-
Visualizations
Degradation Pathways of this compound
The following diagram illustrates the primary degradation pathways of this compound.
References
- 1. Frontiers | Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Glucolimnanthin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of glucolimnanthin from crude extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: My this compound yield is consistently low. What are the potential causes and solutions?
Answer:
Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the most common culprits and how to address them:
-
Incomplete Inactivation of Myrosinase: Myrosinase is an endogenous enzyme that degrades glucosinolates upon tissue damage.[1] Failure to inactivate this enzyme is a primary cause of low yield.
-
Solution: Ensure rapid and effective myrosinase inactivation immediately after tissue disruption. Boiling 70-80% methanol or water for at least 5-10 minutes before adding the plant material is a common and effective method.[2][3] Cold methanol extraction has also been shown to be effective in inactivating myrosinase.[4][5]
-
-
Suboptimal Extraction Solvent: The choice of solvent and its concentration are critical for efficient extraction.
-
This compound Degradation: this compound can degrade under certain pH and temperature conditions.
-
Inefficient Column Chromatography: Issues with the ion-exchange or preparative HPLC columns can lead to poor recovery.
-
Solution:
-
Ion-Exchange: Ensure the column is properly equilibrated with the appropriate buffer. Check the binding capacity of your resin and do not overload the column. Optimize the elution conditions, such as the salt concentration gradient, to ensure complete elution of this compound.
-
Preparative HPLC: Develop and optimize the method at an analytical scale first. Ensure the sample is fully dissolved and filtered before injection. The mobile phase composition and gradient profile are critical for good separation and recovery.
-
-
Question: I am observing multiple peaks in my HPLC analysis of the purified fraction, indicating impurities. How can I improve the purity of my this compound?
Answer:
Improving the purity of the final this compound fraction often requires a multi-step approach:
-
Optimize Crude Extract Preparation: A cleaner crude extract will simplify downstream purification.
-
Solution: After the initial solvent extraction, consider a centrifugation step to remove particulate matter. A filtration step can further clarify the extract before loading it onto a column.
-
-
Refine Ion-Exchange Chromatography: This is a critical step for removing major classes of impurities.
-
Solution: Use a well-defined salt gradient for elution instead of a step-gradient. This will provide better separation of this compound from other charged molecules. Washing the column extensively with the equilibration buffer after loading the sample will help remove unbound impurities.
-
-
Enhance Preparative HPLC Separation: This final polishing step is key to achieving high purity.
-
Solution: A shallower gradient during HPLC elution can improve the resolution between this compound and closely related compounds. Ensure the column is not overloaded, as this can lead to peak broadening and co-elution of impurities.
-
-
Consider a Desulfation Step for Analytical Purposes: For analytical HPLC, converting glucosinolates to their desulfo-forms can improve peak shape and resolution.
Question: How can I prevent the degradation of this compound during storage?
Answer:
Glucosinolates are susceptible to degradation over time. Proper storage is crucial to maintain the integrity of your purified this compound.
-
Temperature: Low temperatures are essential for long-term stability.
-
Solution: Store purified this compound, whether in solution or as a dried powder, at -20°C or ideally at -80°C for long-term storage.
-
-
Solvent: The solvent used for storage can impact stability.
-
Solution: If storing in solution, use a solvent in which this compound is stable, such as a buffered aqueous solution at a slightly acidic to neutral pH. Freeze-drying the purified fractions to a powder is a common practice for long-term storage.[2]
-
-
Light and Air: Exposure to light and air can also contribute to degradation.
-
Solution: Store samples in amber vials to protect them from light. If possible, flush the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Quantitative Data Presentation
The following tables provide a summary of representative quantitative data for glucosinolate purification. Note that specific values for this compound may vary depending on the starting material and the precise experimental conditions.
Table 1: Comparison of Glucosinolate Extraction Methods
| Extraction Method | Solvent | Temperature | Typical Recovery | Reference |
| Boiling Methanol | 70-80% Methanol | 70-80°C | High | [3][5] |
| Cold Methanol | 80% Methanol | Room Temperature | Comparable to or better than boiling methanol | [4][5] |
| Boiling Water | Water | 100°C | Variable, risk of thermal degradation | [4] |
Table 2: Performance of Ion-Exchange Chromatography for Glucosinolate Purification
| Resin Type | Elution Conditions | Purity Increase (Sinigrin) | Recovery (Sinigrin) | Reference |
| Macroporous Anion-Exchange | 1 mol/L NaCl | From 43.05% to 79.63% | 72.9% | [9] |
| DEAE-Sephadex A-25 | 0.1 M NH₄HCO₃ | - | High (qualitative) | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Extraction of this compound from Limnanthes alba (Meadowfoam) Seed Meal
-
Sample Preparation: Grind defatted meadowfoam seed meal to a fine powder.
-
Myrosinase Inactivation and Extraction:
-
Bring a solution of 80% methanol in water to a boil.
-
Add the powdered seed meal to the boiling methanol solution (1:10 w/v).
-
Maintain the temperature at 75-80°C for 10 minutes with constant stirring.
-
-
Clarification:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound using Anion-Exchange Chromatography
-
Column Preparation:
-
Swell DEAE-Sephadex A-25 resin in a 0.2 M ammonium bicarbonate buffer (pH 8.0) overnight.
-
Wash the resin with distilled water to remove the buffer.
-
Pack the resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes of distilled water.
-
-
Sample Loading:
-
Dilute the crude this compound extract with distilled water to reduce the methanol concentration.
-
Load the diluted extract onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of distilled water to elute unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of ammonium bicarbonate buffer (0 to 0.5 M, pH 8.0).
-
Collect fractions and monitor the absorbance at 229 nm to identify the this compound-containing fractions.
-
-
Desalting:
-
Pool the fractions containing this compound.
-
Remove the salt by freeze-drying the pooled fractions. The ammonium bicarbonate will sublime, leaving the purified this compound.
-
Protocol 3: Final Polishing by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dissolve the desalted this compound fraction from the ion-exchange step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B based on analytical scale separations. A shallow gradient will improve resolution.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV detection at 229 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Solvent Removal:
-
Remove the HPLC solvents from the collected fraction using a rotary evaporator or by freeze-drying to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway of Isothiocyanates
This compound is hydrolyzed by the enzyme myrosinase to 3-methoxybenzyl isothiocyanate. Isothiocyanates are known to exert anti-cancer effects through various signaling pathways. The diagram below illustrates a generalized pathway for isothiocyanate-induced apoptosis.
Caption: Isothiocyanate-induced signaling leading to apoptosis.
References
- 1. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Glucolimnanthin vs sinigrin antimicrobial activity comparison
A Comparative Guide to the Antimicrobial Activities of Glucolimnanthin and Sinigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial properties of two glucosinolates: this compound and sinigrin. Glucosinolates are secondary metabolites found in cruciferous plants, which, upon hydrolysis, can release biologically active compounds with potential therapeutic applications.
Executive Summary
A thorough review of published scientific literature reveals a significant disparity in the available data regarding the antimicrobial activities of this compound and sinigrin. While sinigrin and its primary hydrolysis product, allyl isothiocyanate (AITC), have been extensively studied for their antimicrobial effects, there is a notable absence of research on the antimicrobial properties of this compound.
Sinigrin's antimicrobial activity is indirect and attributed to its enzymatic hydrolysis into allyl isothiocyanate (AITC). [1] Sinigrin itself demonstrates little to no direct antimicrobial efficacy.[2] In contrast, AITC is a potent antimicrobial agent effective against a broad spectrum of bacteria and fungi.[1][3] The mechanism of action for AITC involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[4][5]
Due to the lack of available data on this compound's antimicrobial activity, a direct quantitative comparison with sinigrin is not possible at this time. This guide will therefore focus on presenting the comprehensive data available for sinigrin and AITC, while clearly highlighting the existing knowledge gap concerning this compound.
Sinigrin and Allyl Isothiocyanate (AITC) Antimicrobial Activity
Sinigrin is a prominent glucosinolate in plants of the Brassicaceae family, such as mustard and broccoli.[1] Its antimicrobial potential is realized upon conversion to AITC by the enzyme myrosinase, which is released when the plant tissue is damaged.[3][6]
Quantitative Antimicrobial Data for Allyl Isothiocyanate (AITC)
The antimicrobial efficacy of AITC is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[7][8]
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O157:H7 | 25 µL/L (at pH 4.5) | [1] |
| Escherichia coli | CECT 434 | 100 | [5] |
| Pseudomonas aeruginosa | ATCC 10145 | 100 | [5] |
| Staphylococcus aureus | CECT 976 | 100 | [5] |
| Listeria monocytogenes | - | 100 | [5] |
| Candida albicans | - | 125 | [1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions such as pH.[1]
Experimental Protocols
The determination of MIC is a crucial step in assessing antimicrobial activity. The broth microdilution method is a standard laboratory procedure for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth (turbidity).
Experimental Workflow:
Workflow for MIC determination using the broth microdilution method.
Mechanism of Antimicrobial Action: Allyl Isothiocyanate (AITC)
The antimicrobial activity of AITC is attributed to its ability to cause cellular damage to microorganisms. The proposed mechanisms include:
-
Membrane Disruption: AITC can compromise the integrity of the microbial cell membrane, leading to the leakage of intracellular components such as potassium ions.[5]
-
Enzyme Inhibition: Isothiocyanates are known to react with sulfhydryl groups of proteins, leading to the inactivation of essential enzymes involved in microbial metabolism and survival.[2][5]
-
Oxidative Stress: AITC can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.[1]
Proposed Mechanism of AITC Action:
Proposed antimicrobial mechanism of action for Allyl Isothiocyanate (AITC).
Conclusion and Future Directions
The available scientific evidence strongly supports the antimicrobial activity of sinigrin's hydrolysis product, AITC, against a variety of pathogenic and spoilage microorganisms. In stark contrast, there is a clear and significant gap in the scientific literature regarding the antimicrobial properties of this compound.
To enable a direct and meaningful comparison, future research should be directed towards:
-
Investigating the potential antimicrobial activity of this compound and its hydrolysis products against a panel of clinically relevant microorganisms.
-
Determining the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives.
-
Elucidating the mechanism of action if antimicrobial activity is observed.
Such studies are essential to fully understand the therapeutic potential of a wider range of glucosinolates and to explore their possible applications in the development of new antimicrobial agents.
References
- 1. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. The antimicrobial effects of glucosinolates and their respective enzymatic hydrolysis products on bacteria isolated from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Analysis of the Bioactivities of Glucolimnanthin and Gluconasturtiin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two glucosinolates: Glucolimnanthin and Gluconasturtiin. Glucosinolates are secondary metabolites found in cruciferous vegetables that, upon hydrolysis by the enzyme myrosinase, release biologically active compounds, primarily isothiocyanates. This comparison focuses on their anticancer, antioxidant, and anti-inflammatory activities, as well as their influence on metabolic enzymes, supported by available experimental data.
I. Overview of this compound and Gluconasturtiin
This compound and Gluconasturtiin are both aromatic glucosinolates. Upon enzymatic hydrolysis, they yield m-methoxybenzyl isothiocyanate and phenethyl isothiocyanate (PEITC), respectively. While PEITC, derived from the more widely distributed Gluconasturtiin, has been the subject of extensive research, data on this compound and its isothiocyanate is comparatively limited.
II. Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound, Gluconasturtiin, and their respective hydrolysis products.
Table 1: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| Phenethyl isothiocyanate (from Gluconasturtiin) | Human Hepatocarcinoma (HepG2) | Cytotoxicity | 7.83 µM | [1] |
| Phenethyl isothiocyanate (from Gluconasturtiin) | Human Breast Adenocarcinoma (MCF-7) | Cytotoxicity | 5.02 µM | [1] |
| m-Methoxybenzyl isothiocyanate (from this compound) | Data Not Available | - | - |
Table 2: Antioxidant Activity
| Compound | Assay | Method | Result | Citation |
| Gluconasturtiin | Radical Scavenging Activity | ABTS radical scavenging | Active | [2] |
| Gluconasturtiin | LDL Oxidation Protection | Copper-catalyzed oxidation | Active | [2] |
| This compound / m-Methoxybenzyl isothiocyanate | Data Not Available | - | - |
Table 3: Anti-inflammatory Activity
| Compound | Model | Key Findings | Citation |
| Phenethyl isothiocyanate (from Gluconasturtiin) | Human Glioblastoma Cells | Decreased protein levels and expression of IL-1β, IL-6, and TNF-α. Inhibited NF-κB binding. | [2][3] |
| 2-Methoxyphenyl isothiocyanate (isomer of m-methoxybenzyl isothiocyanate) | Human COX-2 Enzyme | ~99% inhibition at 50 µM | [4] |
| 3-Methoxyphenyl isothiocyanate (isomer of m-methoxybenzyl isothiocyanate) | Human COX-2 Enzyme | ~99% inhibition at 50 µM | [4] |
| m-Methoxybenzyl isothiocyanate (from this compound) | Data Not Available | - |
Table 4: Effects on Metabolic Enzymes
| Compound | Enzyme Type | Specific Enzymes | Effect | Citation |
| Gluconasturtiin | Phase I (Cytochrome P450) | CYP1A1, CYP2B1/2, CYP3A1/2, CYP1A2, CYP2E1, CYP2A1, CYP2B9 | Inhibition | [5] |
| Gluconasturtiin | Phase II | Glutathione S-transferase (GST) | Inhibition | [5] |
| This compound | Phase I (related to carcinogen activation) | Enzymes metabolizing Benzo[a]pyrene | Increased metabolic activation | [5] |
| m-Methoxybenzyl isothiocyanate (from this compound) | Phase I (related to carcinogen activation) | Enzymes metabolizing Benzo[a]pyrene | Increased metabolic activation | [5] |
III. Signaling Pathways and Mechanisms of Action
A. Gluconasturtiin and Phenethyl Isothiocyanate (PEITC)
PEITC, the hydrolysis product of Gluconasturtiin, exerts its anticancer, antioxidant, and anti-inflammatory effects through the modulation of key signaling pathways.
1. Anti-inflammatory Pathway: NF-κB Inhibition
PEITC has been shown to suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6. PEITC interferes with this process, leading to a reduction in the production of these inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a plant glucosinolate, increases the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Glucolimnanthin-Derived Compounds Against Soilborne Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pressing need for sustainable and effective alternatives to conventional soil fumigants has driven research toward naturally derived compounds. Among these, glucolimnanthin, a glucosinolate found in meadowfoam (Limnanthes alba), has garnered attention for its potential to control soilborne pathogens. This guide provides a comprehensive comparison of the efficacy of this compound's primary bioactive degradation product, 3-methoxybenzyl isothiocyanate (3-MBITC), against key soilborne pathogens. Its performance is contrasted with conventional chemical fumigants, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Against Key Soilborne Pathogens
This compound itself is not directly toxic to soilborne pathogens. Its efficacy stems from its enzymatic breakdown into several compounds, with 3-methoxybenzyl isothiocyanate (3-MBITC) being the most potent.[1] The effectiveness of 3-MBITC has been quantified against several economically important pathogens, as detailed in the table below.
Table 1: Efficacy of 3-Methoxybenzyl Isothiocyanate (3-MBITC) Against Soilborne Pathogens
| Pathogen | Type | Effective Concentration (EC50) | Reference |
| Meloidogyne hapla (Northern root-knot nematode) | Nematode | 0.0025 - 0.0027 mg/mL | [1] |
| Pythium irregulare | Oomycete | 0.05 mg/mL | [1] |
| Verticillium dahliae | Fungus | 0.1 mg/mL | [1] |
EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the target organism's growth or activity.
Comparison with Conventional Soil Fumigants
Direct comparative studies of 3-MBITC against common broad-spectrum soil fumigants like metam sodium, chloropicrin, and dazomet are limited. However, by examining the reported efficacy of these conventional treatments, an indirect comparison can be made. It is important to note that the effectiveness of all fumigants can be influenced by soil type, temperature, moisture, and application method.
Conventional fumigants are applied at significantly higher rates (typically in kg/ha ) compared to the in-vitro concentrations at which 3-MBITC shows efficacy. While not a direct comparison of potency, it highlights the different application strategies. Biofumigation with meadowfoam seed meal aims to generate effective concentrations of 3-MBITC in the soil environment.[2]
Table 2: General Efficacy of Selected Conventional Soil Fumigants
| Fumigant | Active Ingredient | Target Pathogens | Notes |
| Metam Sodium | Methyl isothiocyanate (MITC) | Fungi, nematodes, weeds | Efficacy can be variable depending on soil conditions affecting conversion to MITC.[3][4] |
| Chloropicrin | Trichloronitromethane | Fungi, some nematodes and insects | Often used in combination with other fumigants to broaden the spectrum of activity.[3] |
| Dazomet | Methyl isothiocyanate (MITC) | Fungi, nematodes, weeds, insects | A granular formulation that breaks down to MITC in the soil.[5] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of compounds like 3-MBITC against soilborne pathogens in a laboratory setting.
In Vitro Mycelial Growth Inhibition Assay (for P. irregulare and V. dahliae)
This assay determines the direct impact of a test compound on the growth of filamentous pathogens.
-
Preparation of Test Compound: A stock solution of 3-MBITC is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial dilutions are made to achieve the desired final concentrations in the growth medium.
-
Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved. While the agar is still molten (around 45-50°C), the test compound is added to achieve the final desired concentrations. The amended agar is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young culture of the target pathogen and placed in the center of the amended and control (containing only the solvent) agar plates.
-
Incubation: The plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of growth inhibition is calculated using the formula: (% Inhibition) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound's concentration.
Nematode Motility and Viability Assay (for M. hapla)
This assay assesses the nematicidal activity of a test compound.
-
Nematode Suspension: Second-stage juveniles (J2) of M. hapla are collected and suspended in sterile water.
-
Exposure to Test Compound: A known number of J2 (e.g., 100) are placed in a multi-well plate. The test compound, dissolved in a suitable solvent, is added to the wells to achieve the desired final concentrations. Control wells contain only the solvent.
-
Incubation: The plates are incubated at room temperature for a specific duration (e.g., 24, 48, or 72 hours).
-
Motility Assessment: After incubation, the number of motile and immotile nematodes in each well is counted under a microscope. Nematodes are considered immotile if they do not move when probed with a fine needle.
-
Viability Assessment: To determine if the immotile nematodes are dead or just paralyzed, they are transferred to fresh water and observed for recovery of motility after a further 24 hours.
-
Analysis: The percentage of mortality is calculated for each concentration. The EC50 value is determined using probit analysis or a similar statistical method.
Visualizing the Mechanisms and Workflows
This compound Degradation and Biofumigation Workflow
The process of biofumigation using this compound from meadowfoam seed meal involves several key steps, from the enzymatic conversion of the glucosinolate to the release of the active isothiocyanate in the soil.
References
- 1. Activity of Meadowfoam (Limnanthes alba) Seed Meal this compound Degradation Products against Soil-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hort [journals.ashs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pre-treatment with Dazomet enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucolimnanthin Quantification: HPLC-UV vs. LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Glucolimnanthin, a key glucosinolate, is critical for understanding its biological activity and therapeutic potential. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The quantification of glucosinolates, including this compound, has traditionally relied on HPLC-UV analysis of their desulfated forms.[1] This established method is robust and accessible to laboratories with standard analytical equipment.[1] However, the advent of LC-MS has provided a powerful alternative, allowing for the direct analysis of intact glucosinolates with enhanced sensitivity and specificity.[2][3] This guide will delve into the nuances of both methodologies, offering a clear comparison of their quantitative performance and detailed experimental protocols.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS for this compound quantification often depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and budget constraints. The following table summarizes the key performance characteristics of each method based on available literature.
| Performance Metric | HPLC-UV (Desulfated Glucosinolates) | LC-MS/MS (Intact Glucosinolates) | Key Considerations |
| **Linearity (R²) ** | > 0.99[4][5] | > 0.99[6][7] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Generally in the low µg/mL or high ng/mL range.[8] | Significantly lower, often in the low ng/mL to pg/mL range (e.g., 0.6 to 1.75 pmol on column).[9] | LC-MS/MS offers superior sensitivity, crucial for samples with low this compound concentrations.[2][9] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[8] | In the ng/mL to low µg/mL range.[10] | The lower LOQ of LC-MS/MS allows for accurate quantification of trace amounts. |
| Precision (RSD%) | Intra-assay precision is typically ≤10%.[9] | Intra- and inter-day precision is generally good, often with RSD% ≤15%.[4] | Both methods can achieve acceptable precision, though this is dependent on proper method validation. |
| Accuracy/Recovery | Recovery rates are generally acceptable, but the multi-step sample preparation can introduce variability. | Good accuracy and recovery are achievable, with recovery rates often between 71-110%. | The simpler sample preparation for intact analysis with LC-MS can lead to improved accuracy. |
| Specificity | Relies on chromatographic retention time and UV spectra, which can be susceptible to interference from co-eluting compounds.[1] | Highly specific due to the use of mass-to-charge ratio (m/z) and fragmentation patterns for identification.[2] | LC-MS/MS provides unambiguous identification, which is a significant advantage in complex matrices. |
| Sample Preparation | Requires a multi-step process including extraction, purification on an ion-exchange column, and enzymatic desulfation, which can be time-consuming.[11][12] | Simpler workflow involving extraction and filtration, as the analysis is performed on the intact molecule.[9] | The elimination of the desulfation step in LC-MS methods significantly reduces sample preparation time and potential for analyte loss.[11] |
Experimental Protocols
Detailed and validated protocols are essential for reliable and reproducible quantification. Below are representative methodologies for both HPLC-UV and LC-MS analysis of glucosinolates.
Method 1: HPLC-UV Quantification of Desulfated this compound
This method is based on the widely used protocol involving enzymatic desulfation of glucosinolates prior to chromatographic analysis.[1]
1. Glucosinolate Extraction:
-
Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.
-
Add 1 mL of 70% methanol pre-heated to 70°C to inactivate myrosinase activity.
-
Vortex the mixture and incubate at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 70% methanol.
-
Pool the supernatants.
2. Anion-Exchange Purification and Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Apply the pooled supernatant to the column and allow it to pass through.
-
Wash the column with 2 x 1 mL of ultrapure water and then with 2 x 1 mL of 20 mM sodium acetate buffer (pH 5.5).
-
To perform the desulfation, add 75 µL of purified sulfatase solution to the column and incubate at room temperature overnight.
3. Elution and Sample Preparation for HPLC:
-
Elute the desulfoglucosinolates from the column with 2 x 1 mL of ultrapure water.
-
Freeze-dry the eluate.
-
Reconstitute the residue in a known volume of ultrapure water (e.g., 250 µL) and filter through a 0.22 µm syringe filter before HPLC analysis.
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Quantification: Calculate the concentration of this compound based on a calibration curve of a known standard (e.g., sinigrin) and applying a relative response factor.[1]
Method 2: LC-MS/MS Quantification of Intact this compound
This method allows for the direct quantification of this compound without the need for desulfation, offering a more streamlined and specific analysis.[2][9]
1. Glucosinolate Extraction:
-
Follow the same extraction procedure as described in Method 1 (steps 1a to 1e).
2. Sample Preparation for LC-MS/MS:
-
Take an aliquot of the pooled supernatant and dilute it with an appropriate volume of the initial mobile phase.
-
Filter the diluted extract through a 0.22 µm syringe filter directly into an autosampler vial.
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions would be monitored for quantification and confirmation.
-
Quantification: Calculate the concentration based on a calibration curve prepared with an authentic this compound standard.
Mandatory Visualizations
To further clarify the experimental processes and the decision-making framework, the following diagrams are provided.
Caption: Comparative workflow of HPLC-UV and LC-MS methods for this compound quantification.
Caption: Decision tree for selecting a this compound quantification method.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of intact glucosinolates in broccoli, broccoli sprouts, Brussels sprouts, and cauliflower by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Glucolimnanthin and its Isothiocyanate Derivative
A comprehensive review of the current scientific literature reveals a distinct difference in the biological activity of the glucosinolate glucolimnanthin and its corresponding isothiocyanate, limnanthin. The available data strongly suggests that the isothiocyanate form is the significantly more bioactive compound, exhibiting a range of effects relevant to drug development, particularly in the fields of oncology and inflammation.
Glucosinolates, such as this compound, are secondary metabolites found in cruciferous plants. They are considered biologically inactive precursors. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various breakdown products, most notably isothiocyanates (ITCs). This conversion is a critical step for the manifestation of their biological effects. While this compound itself has been shown to possess some bioactivity, its primary role in a biological context is as a stable precursor to the highly reactive and potent limnanthin.
Comparative Biological Activity: A Data-Driven Overview
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Syrian Hamster Embryo Cells | Benzo[a]pyrene DNA Adduct Formation | Increased DNA binding >2-fold | [1] |
| Limnanthin (as an Isothiocyanate) | Various Cancer Cell Lines (Data for representative ITCs) | MTT Assay | Typically in the range of 5-50 µM | [2][3] |
Note: The data for Limnanthin is extrapolated from studies on other isothiocyanates due to the absence of specific data for this compound. The IC50 values for isothiocyanates can vary significantly depending on the specific compound and the cancer cell line being tested.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Endpoint | Result | Reference |
| This compound | - | - | Data not available | - |
| Limnanthin (as an Isothiocyanate) | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Significant inhibition of NO production | [4][5] |
Note: The anti-inflammatory activity of Limnanthin is inferred from the known effects of other isothiocyanates.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of isothiocyanates.
Myrosinase-Catalyzed Hydrolysis of this compound
Objective: To convert this compound into its bioactive isothiocyanate, limnanthin.
Protocol:
-
Prepare a stock solution of purified this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Add a purified myrosinase enzyme solution to the this compound solution. The enzyme-to-substrate ratio should be optimized for complete conversion.
-
Incubate the reaction mixture at a controlled temperature (typically 37°C) for a defined period (e.g., 2-4 hours).
-
Monitor the conversion of this compound to limnanthin using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the resulting limnanthin can be extracted using an organic solvent (e.g., dichloromethane) for use in subsequent biological assays.
MTT Assay for Cytotoxicity (Anticancer Activity)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., limnanthin) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.
Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
Objective: To measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (e.g., limnanthin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Measure the absorbance of the solution at 540 nm.
-
Quantify the amount of nitrite by comparing the absorbance to a standard curve of sodium nitrite.
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating various cellular signaling pathways.
Figure 1: Experimental workflow for bioactivity assessment.
Isothiocyanates are known to interact with key signaling pathways involved in carcinogenesis and inflammation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Cytotoxic Effects of Glucosinolate Hydrolysis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro cytotoxic effects of isothiocyanates, the bioactive hydrolysis products of glucosinolates. Due to a lack of available scientific literature on the direct cytotoxic effects of Glucolimnanthin and its primary hydrolysis product, m-methoxybenzyl isothiocyanate, this document focuses on two well-researched isothiocyanates: Benzyl isothiocyanate (BITC) and Sulforaphane (SFN) . These compounds serve as representative examples to illustrate the potential anticancer activities of this class of molecules.
Executive Summary
Isothiocyanates (ITCs) are a class of naturally occurring compounds derived from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables. While glucosinolates themselves generally exhibit low biological activity, their corresponding ITCs have demonstrated significant cytotoxic and chemopreventive properties in numerous in-vitro studies. This guide summarizes the cytotoxic profiles of BITC and SFN against various cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved in their apoptotic action.
Comparative Cytotoxicity Data
The cytotoxic efficacy of Benzyl isothiocyanate (BITC) and Sulforaphane (SFN) has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The tables below summarize the IC50 values for BITC and SFN in various cancer cell lines as reported in the scientific literature.
Table 1: In-Vitro Cytotoxicity of Benzyl Isothiocyanate (BITC)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| AGS | Gastric Adenocarcinoma | ~10 | 24 |
| AGS | Gastric Adenocarcinoma | ~5 | 48 |
| MCF-7 | Breast Cancer | 23.4 | Not Specified |
| SKM-1 | Acute Myeloid Leukemia | 4.15 | 24 |
| SKM/VCR (resistant) | Acute Myeloid Leukemia | 4.76 | 24 |
Table 2: In-Vitro Cytotoxicity of Sulforaphane (SFN)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| OECM-1 | Oral Squamous Carcinoma | 5.7 | 24 |
| SKM-1 | Acute Myeloid Leukemia | 7.31 | 24 |
| SKM/VCR (resistant) | Acute Myeloid Leukemia | 7.93 | 24 |
| MCF-7 | Breast Cancer | 15 | 48 |
| MDA-MB-231 | Breast Cancer | 15 | 48 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in-vitro validation of cytotoxic effects.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., BITC or SFN) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
b) LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Experimental Setup: The cell seeding and compound treatment steps are similar to the MTT assay.
-
Sample Collection: At the end of the treatment period, a sample of the cell culture supernatant is collected from each well.
-
LDH Reaction: The collected supernatant is mixed with an LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the sample catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Controls: Positive controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and negative controls (untreated cells) are included to determine the percentage of cytotoxicity.
-
Calculation: The percentage of cytotoxicity is calculated as: (% Cytotoxicity) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment with the test compound, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
b) Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
Cell Lysis: After treatment, cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9). The substrate is conjugated to a reporter molecule that is released upon cleavage by the active caspase.
-
Signal Detection: The fluorescence or absorbance of the cleaved reporter molecule is measured over time using a fluorometer or spectrophotometer.
-
Data Analysis: The caspase activity is proportional to the rate of signal generation and is typically normalized to the protein concentration of the cell lysate.
Mandatory Visualizations
Signaling Pathways in Isothiocyanate-Induced Apoptosis
The cytotoxic effects of many isothiocyanates, including BITC and SFN, are primarily mediated through the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways. Below are diagrams illustrating the intrinsic and extrinsic apoptotic pathways, which are common mechanisms of action for these compounds.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Workflow for In-Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for the initial screening and validation of the cytotoxic effects of a test compound.
Caption: General Experimental Workflow.
A Comparative Guide to Glucolimnanthin Reference Standards for Researchers
For scientists and professionals in drug development, the purity and availability of reference standards are critical for accurate analytical measurements and reliable research outcomes. This guide provides a comprehensive comparison of Glucolimnanthin reference standards, alternatives, and the experimental protocols necessary for their evaluation.
This compound Reference Standard: Availability and Purity
This compound, a glucosinolate found in plants of the Limnanthaceae family, is an important analyte in phytochemical and metabolic research. The primary source for a certified this compound reference standard is PhytoLab, which is readily available through distributors like Sigma-Aldrich.
| Supplier | Product Name | Purity Specification | Format | Storage |
| PhytoLab (via Sigma-Aldrich) | This compound potassium salt phyproof® Reference Substance | ≥90.0% (HPLC) | Solid (5 mg portions) | 2-8°C |
Note: The purity of the PhytoLab standard is certified as absolute, taking into account chromatographic purity, water content, residual solvents, and inorganic impurities.
Alternative Glucosinolate Reference Standards
In cases where a direct this compound standard is not required or for comparative studies, several other glucosinolate reference standards are commercially available. These alternatives can be useful for method development and as system suitability markers in chromatographic analyses.
| Glucosinolate | Supplier(s) | Typical Purity |
| Sinigrin | Sigma-Aldrich | ≥99.0% (TLC) |
| Glucoraphanin | PhytoLab (via Sigma-Aldrich), Carl ROTH | ≥95.0% (HPLC) |
| Progoitrin | Sigma-Aldrich | ≥95.0% (HPLC) |
| Various | Planta Analytica | High Purity |
Experimental Protocols: Purity Determination by HPLC
The purity of this compound and other glucosinolate reference standards is most commonly determined by High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for the analysis of glucosinolates.
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 5 mg of the reference standard.
-
Dissolve the standard in a known volume of 70% methanol in water to create a stock solution.
-
Further dilute the stock solution with water to achieve a suitable concentration for HPLC analysis.
2. HPLC Method for Desulfated Glucosinolates:
For improved chromatographic separation and detection, glucosinolates are often enzymatically desulfated prior to HPLC analysis.
-
Purification: The initial extract is purified using an ion-exchange column (e.g., DEAE-Sephadex).
-
Desulfation: The purified glucosinolates are treated with a sulfatase enzyme solution.
-
Elution: The resulting desulfoglucosinolates are eluted from the column with water.
3. HPLC Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B) |
| Example Gradient: | |
| 0-1 min: 2% B | |
| 1-35 min: 2% to 35% B | |
| 35-40 min: 35% to 2% B | |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 229 nm |
| Injection Volume | 10 µL |
4. Quantification:
-
The purity is calculated by dividing the peak area of the analyte of interest by the total peak area of all components in the chromatogram, expressed as a percentage.
-
For absolute quantification, a calibration curve should be prepared using a primary reference standard of known purity.
Visualizing Key Processes
To aid researchers in their workflow, the following diagrams illustrate the decision-making process for selecting a reference standard and the analytical procedure for purity verification.
Caption: Flowchart for selecting a suitable glucosinolate reference standard.
Caption: Workflow for the purity determination of a glucosinolate reference standard.
A Comparative Analysis of Glucolimnanthin-Derived Bioherbicides and Synthetic Herbicides
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into naturally derived alternatives to synthetic herbicides. Glucolimnanthin, a glucosinolate found in meadowfoam (Limnanthes alba), has emerged as a promising candidate for bioherbicide development. Upon enzymatic hydrolysis, this compound releases potent herbicidal compounds, primarily 3-methoxybenzyl isothiocyanate. This guide provides a detailed comparison of the herbicidal efficacy of this compound-derived compounds and common synthetic herbicides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Herbicidal Efficacy
The herbicidal potential of this compound's primary active metabolite, 3-methoxybenzyl isothiocyanate, has been evaluated against problematic weeds such as downy brome (Bromus tectorum). The following tables summarize the efficacy of this bioherbicide in comparison to several widely used synthetic herbicides against the same weed species.
Table 1: Efficacy of 3-Methoxybenzyl Isothiocyanate against Downy Brome (Bromus tectorum)
| Active Ingredient | Application Rate (mg/g soil) | Efficacy (% control of coleoptile emergence) | Reference |
| 3-Methoxybenzyl Isothiocyanate | 0.89 | Significant inhibition (qualitative) | [1] |
Note: The available study demonstrates a correlation between the concentration of isothiocyanate and herbicidal potency, though specific percentage control values are not provided.
Table 2: Efficacy of Synthetic Herbicides against Downy Brome (Bromus tectorum)
| Active Ingredient | Application Rate | Efficacy (% biomass reduction) | Reference |
| Glyphosate | 262 - 361 g ae ha⁻¹ | ~80% | [2] |
| Quizalofop | Not Specified | >98% | [1] |
| Clethodim | Not Specified | >98% | [1] |
| Sethoxydim | Not Specified | 85% | [1] |
| Fluazifop | Not Specified | 95% | [1] |
| Imazapic | Not Specified | High to very high | [1] |
| Pyroxasulfone | 89 g ai/ha | >80% | [3] |
| Flumioxazin/Pyroxasulfone | 70/89 g ai ha⁻¹ | 99% | [4] |
Experimental Protocols
This compound Bioherbicide Preparation and Bioassay
a. Preparation of Fermented Meadowfoam Seed Meal:
A fermented meal rich in 3-methoxybenzyl isothiocyanate was prepared by grinding 9.9 g of enzyme-inactive meadowfoam seed meal with 0.1 g of myrosinase-active meadowfoam seeds.[1] The mixture was then combined with deionized water (3 ml/g of meal), sonicated for five minutes, and incubated for 18 hours at room temperature.[1] The resulting product was freeze-dried and re-ground.[1] For an iron-augmented preparation, a 10 mM FeSO4 solution was used instead of deionized water.[1]
b. Herbicidal Activity Assay:
The herbicidal effect was assessed using a germination assay on downy brome (Bromus tectorum).[1] Approximately 45 g of Walla Walla silt loam soil was placed in 10-cm diameter Petri dishes.[1] For testing the herbicidal activity of the fermented meal, it was incorporated into the soil at various concentrations. For individual compounds like 3-methoxybenzyl isothiocyanate, test solutions were prepared and added to the soil to achieve the desired doses.[1] The emergence of coleoptiles was monitored to determine the herbicidal potency.[1]
Synthetic Herbicide Efficacy Testing (General Protocol)
a. Plant Material and Growth Conditions:
Downy brome seeds are collected from various populations and grown in pots containing a commercial potting mix in a greenhouse.[5]
b. Herbicide Application:
Herbicides are applied at specified rates to plants at a designated growth stage (e.g., 2-leaf stage or 11 cm height).[2][6] Applications are typically made using a backpack sprayer calibrated to deliver a specific volume.[2]
c. Data Collection and Analysis:
Herbicidal efficacy is determined by measuring various parameters, including plant survival, visible control (rated on a scale), and biomass reduction at a set time after treatment (e.g., 21 or 45 days).[1][5] Statistical analyses are performed to compare the effectiveness of different herbicide treatments.[1]
Mechanism of Action and Signaling Pathways
This compound-Derived Isothiocyanates
The primary mode of action for isothiocyanates, the active breakdown products of this compound, is the induction of cellular stress. Isothiocyanates are electrophilic compounds that readily react with sulfhydryl groups of molecules like glutathione (GSH).[7] This leads to the depletion of the cellular glutathione pool, a key antioxidant. The resulting shift in the cellular redox state triggers a cascade of signaling events, ultimately leading to oxidative stress, mitochondrial dysfunction, and programmed cell death (apoptosis) in susceptible plant cells.[7]
Caption: Signaling pathway of this compound-derived isothiocyanate in plant cells.
Synthetic Herbicides
Synthetic herbicides have diverse mechanisms of action, targeting specific biochemical pathways essential for plant growth and survival.
-
Glyphosate (Group 9): Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). This disruption of amino acid production leads to a halt in protein synthesis and ultimately plant death.
-
ACCase Inhibitors (Group 1; e.g., Quizalofop, Clethodim, Sethoxydim, Fluazifop): These herbicides, often referred to as "graminicides," target the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme is vital for the synthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts membrane integrity and leads to the death of grass species.
-
ALS Inhibitors (Group 2; e.g., Imazapic, Pyroxasulfone): These herbicides inhibit the acetolactate synthase (ALS) enzyme, which is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Similar to glyphosate, this leads to a deficiency in essential amino acids and subsequent plant death.
-
Photosystem II Inhibitors (Group 5, 6, 7; e.g., Atrazine): These herbicides block the electron transport chain in photosystem II of the chloroplasts. This inhibition disrupts photosynthesis, leading to the production of reactive oxygen species that damage cell membranes and cause rapid cell death.
-
Synthetic Auxins (Group 4; e.g., 2,4-D): These herbicides mimic the natural plant hormone auxin. At herbicidal concentrations, they cause uncontrolled and disorganized plant growth, leading to twisting of stems and leaves, and ultimately, plant death.
Caption: Simplified workflows for major classes of synthetic herbicides.
Conclusion
This compound-derived bioherbicides, specifically 3-methoxybenzyl isothiocyanate, demonstrate significant herbicidal activity against economically important weeds like downy brome. While direct quantitative comparisons with synthetic herbicides are challenging due to variations in experimental conditions, the available data suggests that isothiocyanates can provide effective weed control. Their unique mode of action, centered on inducing oxidative stress, presents a valuable tool for weed management, particularly in the context of increasing herbicide resistance to conventional synthetic products. Further research focusing on optimizing formulations and application methods for this compound-derived herbicides will be crucial for their successful integration into sustainable weed management programs. The distinct mechanisms of action between this bioherbicide and synthetic herbicides also offer potential for synergistic combinations or rotational strategies to enhance weed control and mitigate the evolution of resistance.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. First report of glyphosate-resistant downy brome (Bromus tectorum L.) in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canadianagronomist.ca [canadianagronomist.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. canadianagronomist.ca [canadianagronomist.ca]
- 7. scielo.org.co [scielo.org.co]
Statistical Validation of Glucolimnanthin Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Glucolimnanthin, with a focus on its hydrolysis product, m-methoxybenzyl isothiocyanate. Due to the limited availability of direct comparative quantitative data for this compound, this guide utilizes Sulforaphane, a well-researched isothiocyanate, as a benchmark for comparison. The provided experimental protocols can be adapted to generate quantitative data for a direct comparison of this compound's bioactivity.
Data Presentation: A Comparative Look at Isothiocyanate Bioactivity
| Bioassay | Test System | Sulforaphane (Alternative) | m-methoxybenzyl isothiocyanate (from this compound) |
| Quinone Reductase Induction | Human Lymphoblastoid Cells | Increased activity at 0.5-1 µM[1] | Data not available |
| Anti-proliferative Activity | MCF-7 Human Breast Cancer Cells | IC50: 27.9 µM (48h treatment)[2] | Data not available |
| HCT116 Colon Cancer Cells | Inhibition of proliferation by up to 95% at 15 µmol/L (72h)[2] | Data not available | |
| Human Acute Myeloid Leukemia (SKM-1) | Dose-dependent reduction in cell viability[3] | More potent inhibitor of cell viability than Sulforaphane in SKM-1 cells[3] |
Note: The data for m-methoxybenzyl isothiocyanate is qualitative, highlighting the need for further quantitative studies using the protocols outlined below.
Experimental Protocols
Detailed methodologies for key bioassays are provided below. These protocols can be adapted for the statistical validation of this compound's bioactivity by analyzing its active metabolite, m-methoxybenzyl isothiocyanate.
Quinone Reductase Induction Assay
This assay measures the induction of Phase II detoxification enzymes, a key mechanism of chemoprevention.
Principle: Quinone reductase (QR) activity is determined by measuring the reduction of menadione, which then reduces a tetrazolium dye (MTT) to a colored formazan product. The rate of formazan production is proportional to the QR activity.
Protocol:
-
Cell Culture: Plate Hepa 1c1c7 murine hepatoma cells in 96-well microtiter plates and grow for 24 hours.
-
Treatment: Expose the cells to various concentrations of m-methoxybenzyl isothiocyanate or Sulforaphane (as a positive control) for 24 hours.
-
Cell Lysis: Lyse the cells using a digitonin-based lysis buffer.
-
Enzyme Assay: Add a reaction mixture containing an NADPH-generating system, menadione, and MTT.
-
Measurement: Measure the absorbance of the formazan product at 595 nm using a microplate reader.
-
Data Analysis: Calculate the concentration required to double the specific activity of QR (CD value). A lower CD value indicates a more potent inducer.
Cancer Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of m-methoxybenzyl isothiocyanate or Sulforaphane for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway, which is crucial in inflammation and cancer.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with m-methoxybenzyl isothiocyanate or Sulforaphane, with or without a pro-inflammatory stimulus like TNF-α.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.
MAPK Pathway Activation Assay (Western Blot)
This assay determines the effect of a compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Principle: Western blotting uses specific antibodies to detect the phosphorylated (activated) forms of MAPK pathway proteins (e.g., ERK, JNK, p38) in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with m-methoxybenzyl isothiocyanate or Sulforaphane for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total MAPK protein) to determine the change in protein phosphorylation.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and a representative signaling pathway potentially modulated by this compound's bioactive metabolite.
Caption: Experimental workflow for the bioactivity validation of this compound.
Caption: Representative signaling pathways modulated by isothiocyanates.
References
A Framework for Inter-Laboratory Comparison of Glucolimnanthin Analysis
Introduction
Glucolimnanthin is a glucosinolate found in plants of the Limnanthes (meadowfoam) genus. Accurate and reproducible quantification of this compound is crucial for research in drug development, agricultural science, and nutritional studies. To ensure the reliability and comparability of analytical data across different laboratories, a robust framework for inter-laboratory comparison is essential. To date, no specific inter-laboratory comparison studies have been published for the analysis of this compound. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to design and participate in such a study. It outlines standardized experimental protocols, data presentation formats, and key performance indicators based on established principles of analytical method validation and inter-laboratory proficiency testing.
Data Presentation: A Template for Comparative Analysis
A standardized format for data reporting is critical for the objective comparison of results from different laboratories. The following table provides a template for summarizing the key quantitative performance parameters of this compound analysis. Participating laboratories would report their determined values for a common set of reference materials.
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory N | Consensus Value | Acceptance Criteria |
| Linearity (R²) | N/A | ≥ 0.995 | ||||
| Accuracy (% Recovery) | 90-110% | |||||
| Precision (RSD%) | ≤ 5% | |||||
| Limit of Detection (LOD) | N/A | Reported | ||||
| Limit of Quantification (LOQ) | N/A | Reported | ||||
| z-score | N/A | -2.0 to +2.0 |
-
Linearity (R²): Indicates how well the analytical response correlates with the concentration of the analyte.
-
Accuracy (% Recovery): Measures the closeness of the experimental value to the true value, determined by analyzing a sample with a known concentration of this compound.
-
Precision (Repeatability, RSD%): Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
z-score: A statistical measure that compares a laboratory's result to the consensus mean of all participating laboratories.[1][2] A z-score between -2.0 and +2.0 is generally considered satisfactory.[1]
Experimental Protocols
The following is a generalized protocol for the extraction and analysis of this compound from plant material using High-Performance Liquid Chromatography (HPLC), a widely used and validated method for glucosinolate analysis.[3]
1. Sample Preparation and Extraction
-
Objective: To extract intact glucosinolates from the plant matrix while deactivating the myrosinase enzyme to prevent hydrolysis.
-
Procedure:
-
Freeze-dry the plant material (e.g., leaves, seeds) to remove water content.
-
Grind the dried material to a fine powder using a ball mill or mortar and pestle.
-
Weigh approximately 100 mg of the powdered sample into a 2 mL screw-cap tube.
-
Add 1.0 mL of 70% methanol (pre-heated to 70°C) to the tube. The high temperature deactivates the myrosinase enzyme.
-
Add a known concentration of an internal standard (e.g., Sinigrin) for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube in a water bath at 70°C for 30 minutes, with intermittent vortexing.
-
Centrifuge the sample at 3,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolate extract.
-
2. Desulfation of Glucosinolates
-
Objective: To remove the sulfate group from the glucosinolates, which improves their retention and separation on a reverse-phase HPLC column.
-
Procedure:
-
Prepare a small-scale ion-exchange column using DEAE-Sephadex A-25.
-
Load the crude glucosinolate extract (supernatant from the previous step) onto the column. The glucosinolates will bind to the column material.
-
Wash the column with water and then with a sodium acetate buffer to remove impurities.
-
Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight at room temperature. This will cleave the sulfate group, converting this compound to desulfo-Glucolimnanthin.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate to obtain a purified powder of desulfoglucosinolates.
-
3. HPLC Analysis
-
Objective: To separate and quantify the desulfo-Glucolimnanthin.
-
Procedure:
-
Reconstitute the dried desulfoglucosinolate sample in a known volume of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: Start with 100% A, ramp to 30% B over 25 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 229 nm.
-
Injection Volume: 20 µL.
-
-
Identify the desulfo-Glucolimnanthin peak based on its retention time compared to a purified standard.
-
Quantify the concentration based on the peak area relative to the internal standard and a calibration curve constructed with known concentrations of a this compound standard.
-
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for an inter-laboratory comparison and a key signaling pathway influenced by this compound metabolites.
Caption: Workflow for a proposed inter-laboratory comparison of this compound analysis.
Caption: The Keap1-Nrf2 antioxidant response pathway activated by this compound metabolites.
References
Safety Operating Guide
Proper Disposal of Glucolimnanthin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is crucial for maintaining a safe laboratory environment and ensuring environmental protection. While Glucolimnanthin is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow standard laboratory chemical waste procedures as a matter of best practice. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in powder form, should be conducted in a well-ventilated area or a fume hood to minimize the risk of inhalation. In the event of a spill, the material should be contained using an inert absorbent, such as vermiculite or sand, collected into a sealed container, and disposed of as chemical waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Pure this compound: Any unused, expired, or surplus pure this compound should be treated as chemical waste. Do not mix it with other waste streams unless compatibility has been verified.[1]
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and weighing boats, must be disposed of as chemical waste.[1] These items should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.[1][2] Do not dispose of these solutions down the drain.[3][4][5]
2. Waste Collection and Storage:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][6]
-
Keep the waste container securely sealed when not in use to prevent the release of any dust or vapors.[4][6]
-
Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and provides secondary containment to prevent spills from reaching drains.[4][7] Incompatible wastes must be segregated to prevent accidental reactions.[2][4][7]
3. Empty Container Disposal:
-
For containers that held this compound, they must be thoroughly rinsed before being discarded as regular trash.
-
The first rinse should be collected and disposed of as chemical waste along with other this compound waste.[6][8]
-
Subsequent rinses (typically two more) can usually be disposed of down the drain with copious amounts of water, but it is critical to consult your institution's specific policies.[8]
-
After triple-rinsing and air-drying, deface or remove the original chemical label from the container before disposal.[2][4]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[1][4]
-
Follow all institutional guidelines for packaging and labeling the waste for transportation.
-
Disposal must be carried out by a licensed hazardous waste management company.[1]
Summary of this compound Disposal Procedures
| Waste Type | Collection Container | Disposal Procedure | Key Considerations |
| Pure this compound | Labeled, sealed, chemically compatible container | Treat as chemical waste; arrange for EHS pickup. | Do not mix with other waste streams. |
| Contaminated Materials | Labeled hazardous waste bag or container | Collect all contaminated items; arrange for EHS pickup. | Ensure no sharps are mixed with soft waste. |
| This compound Solutions | Labeled, sealed, leak-proof container | Collect in a dedicated container; arrange for EHS pickup. | Do not dispose down the drain. Check for incompatibilities before mixing with other solutions. |
| Empty Containers | N/A | Triple-rinse; collect first rinse as chemical waste. | Deface original label before discarding the container. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. vumc.org [vumc.org]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Glucolimnanthin
Disclaimer: No specific Safety Data Sheet (SDS) for Glucolimnanthin is readily available. The following guidance is based on general laboratory safety protocols for handling non-hazardous chemical powders. Researchers should always perform a risk assessment before handling any new substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety, handling, and disposal information for this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment should be worn to minimize exposure, in accordance with standard laboratory practices.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Disposable Nitrile Gloves | Inspect for tears or holes before use. Change gloves if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or handling large quantities that may generate dust, a dust mask or work in a fume hood is recommended. |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area to avoid inhalation of any fine particles.[1]
-
Avoid contact with skin and eyes.[3]
-
Minimize dust generation when transferring the powder.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container to prevent absorption of moisture.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
This compound, in the absence of information to the contrary, can be treated as a non-hazardous chemical waste. However, disposal regulations can vary.
-
Solid Waste: Dispose of solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated chemical waste container.[4][5]
-
Liquid Waste: If this compound is dissolved in a solvent, the disposal method will be determined by the hazards of the solvent. Dispose of the solution in the appropriate liquid hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. Allow the container to air dry before disposal in regular trash, or as per your institution's guidelines for empty chemical containers.[4]
Always consult your institution's EHS department for specific disposal guidelines.[4]
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C15H21NO10S2[6] |
| Molecular Weight | 439.5 g/mol [6] |
| Appearance | Assumed to be a white to off-white solid/powder. |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| Synonyms | m-Methoxyglucotropaeolin, m-Methoxybenzylglucosinolate, 3-Methoxybenzyl-glucosinolate[7] |
Experimental Protocols
As this document focuses on safety and handling, detailed experimental protocols for specific applications of this compound are not included. Researchers should develop their own protocols based on the intended use and perform a thorough risk assessment prior to commencing any new experiment.
Emergency Procedures: Spill Response Workflow
In the event of a spill of this compound powder, follow the steps outlined in the workflow below. This procedure is designed for small, manageable spills of a non-hazardous powder. For large spills, or if you are unsure, evacuate the area and contact your institution's EHS department.[8][9][10]
References
- 1. uwlax.edu [uwlax.edu]
- 2. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sfasu.edu [sfasu.edu]
- 5. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]
- 6. This compound | C15H21NO10S2 | CID 20843359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
